Evybactin
Description
Properties
Molecular Formula |
C64H89N21O21 |
|---|---|
Molecular Weight |
1488.5 g/mol |
IUPAC Name |
(4S,7S,10R,16S,19R,23S,26S,29S,30R)-16-benzyl-29-[[(2R)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-formamido-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-10-(3-carbamimidamidopropyl)-7,19-bis(hydroxymethyl)-30-methyl-26-[(3-methylimidazol-4-yl)methyl]-2,6,9,12,15,18,21,25,28-nonaoxo-1-oxa-5,8,11,14,17,20,24,27-octazacyclotriacontane-4,23-dicarboxylic acid |
InChI |
InChI=1S/C64H89N21O21/c1-31(89)50(83-55(96)40(74-30-88)20-34-24-72-37-14-8-7-13-36(34)37)59(100)77-39(16-10-18-71-64(67)68)54(95)84-51-32(2)106-49(92)23-44(62(104)105)81-58(99)46(28-87)82-53(94)38(15-9-17-70-63(65)66)75-48(91)26-73-52(93)41(19-33-11-5-4-6-12-33)78-57(98)45(27-86)76-47(90)22-43(61(102)103)80-56(97)42(79-60(51)101)21-35-25-69-29-85(35)3/h4-8,11-14,24-25,29-32,38-46,50-51,72,86-87,89H,9-10,15-23,26-28H2,1-3H3,(H,73,93)(H,74,88)(H,75,91)(H,76,90)(H,77,100)(H,78,98)(H,79,101)(H,80,97)(H,81,99)(H,82,94)(H,83,96)(H,84,95)(H,102,103)(H,104,105)(H4,65,66,70)(H4,67,68,71)/t31-,32-,38-,39-,40+,41+,42+,43+,44+,45-,46+,50+,51+/m1/s1 |
InChI Key |
WUDFNHIMHPHZCA-RMKJKUPCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Evybactin: A Novel DNA Gyrase Inhibitor Targeting Mycobacterium tuberculosis
An In-depth Technical Guide on its Discovery from Photorhabdus noenieputensis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antibiotic-resistant bacteria, particularly Mycobacterium tuberculosis (Mtb), presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. This technical guide details the discovery and characterization of Evybactin, a potent and selective antibiotic isolated from the entomopathogenic bacterium Photorhabdus noenieputensis. This compound is a non-ribosomal depsipeptide that exhibits highly selective and potent activity against Mtb.[1][2] Its unique mechanism of action involves targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[3][4][5] What makes this compound particularly promising is its selective entry into Mtb cells via the BacA transporter, a mechanism that spares the host's microbiome and reduces the likelihood of off-target effects.[3][4] This document provides a comprehensive overview of the discovery workflow, quantitative efficacy data, detailed experimental methodologies, and key visualizations to facilitate a deeper understanding of this compound's potential as a lead compound for the development of new anti-tuberculosis therapies.
Discovery of this compound
The discovery of this compound originated from the screening of a library of culture extracts from 58 strains of Photorhabdus and Xenorhabdus, bacteria symbiotic with entomopathogenic nematodes.[6] These bacteria are known to produce a diverse array of secondary metabolites with antimicrobial properties to protect their insect host from invading microbes.[7][8] The screening strategy employed a differential approach, testing for activity against M. tuberculosis H37Rv while simultaneously counter-screening against Staphylococcus aureus to identify compounds with selective activity.[6] A culture supernatant from Photorhabdus noenieputensis DSM 25462 demonstrated potent and selective inhibition of Mtb growth, leading to the isolation and characterization of this compound.[6]
Discovery Workflow
The logical workflow for the discovery of this compound is depicted below.
Caption: Workflow for the discovery and initial characterization of this compound.
Quantitative Data
This compound's potent and selective activity against M. tuberculosis is a key attribute. The following tables summarize the quantitative data gathered from various studies.
Antimicrobial Activity of this compound
| Organism | MIC (µg/mL) |
| Mycobacterium tuberculosis | 0.25[6][9] |
| Escherichia coli ATCC 25922 | 8[10] |
| Escherichia coli ΔtolC | 0.25[10] |
| Staphylococcus aureus | Inactive[6] |
| Lactobacillus sp. | No activity[1] |
| Bacteroides sp. | No activity[1] |
Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) |
| HepG2 (Human liver cancer cell line) | >128[6][9] |
| FaDu (Human pharyngeal cancer cell line) | >128[6][9] |
| HEK293 (Human embryonic kidney cells) | >128[6][9] |
In Vivo Efficacy of this compound
In a mouse model of septicemia infected with E. coli, this compound demonstrated significant efficacy. A single intraperitoneal dose of 25 mg/kg was effective in inhibiting the infection, and a 100 mg/kg dose protected the mice from infection, while 83% of the untreated control animals died within 24 hours.[9]
Mechanism of Action
This compound employs a unique two-step mechanism to selectively kill M. tuberculosis. This involves selective uptake into the bacterial cell followed by the inhibition of an essential enzyme.
Selective Uptake via the BacA Transporter
The selectivity of this compound for M. tuberculosis is primarily due to its mode of entry into the cell. It is actively transported across the mycobacterial cell membrane by the BacA transporter, a promiscuous transporter of hydrophilic compounds.[3][4] Homologs of BacA are not widely distributed among other bacteria, and it is absent in human gut symbionts, which explains this compound's narrow spectrum of activity.[11] In E. coli, a homolog of BacA, SbmA, can transport this compound into the cell; however, it is efficiently removed by the TolC-dependent efflux pump, rendering the bacterium less susceptible unless the efflux mechanism is compromised (e.g., in a ΔtolC mutant).[12][13]
Inhibition of DNA Gyrase
Once inside the mycobacterial cell, this compound's primary target is DNA gyrase, a type II topoisomerase that is essential for maintaining DNA supercoiling and is crucial for DNA replication and transcription.[3][4] this compound acts as a DNA gyrase poison by stabilizing the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[6] Structural studies have revealed that this compound binds to an allosteric site on the DNA gyrase that overlaps with the binding site of synthetic thiophene (B33073) inhibitors, a different site than that targeted by fluoroquinolone antibiotics.[6]
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound.
Cultivation of Photorhabdus noenieputensis and this compound Extraction
-
Cultivation: P. noenieputensis DSM 25462 is inoculated into a suitable liquid medium, such as Luria-Bertani Broth (LBB), and incubated at 28°C with aeration for 48-72 hours.[6]
-
Extraction: The culture broth is subjected to solvent extraction, typically with ethyl acetate. The organic phase, containing the secondary metabolites, is then concentrated in vacuo to yield a crude extract.[14]
-
Purification: The crude extract is further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate pure this compound.[6]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis and other bacteria is determined using standard broth microdilution methods.[4] For M. tuberculosis, this typically involves the use of Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[4] Bacterial growth is assessed after a defined incubation period, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
DNA Gyrase Inhibition Assays
The inhibitory effect of this compound on DNA gyrase is assessed through two primary in vitro assays:
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP.
-
Reaction Mixture: A typical reaction mixture contains purified M. tuberculosis DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and an assay buffer containing HEPES, magnesium acetate, DTT, potassium glutamate, and spermidine.[3]
-
Procedure: The reaction is initiated by the addition of the enzyme and incubated at 37°C for 30-60 minutes. The reaction is then stopped, and the different plasmid topoisomers (supercoiled and relaxed) are separated by agarose (B213101) gel electrophoresis.[3][15]
-
Analysis: The inhibition of supercoiling activity by this compound is visualized by a decrease in the amount of supercoiled plasmid DNA compared to a no-drug control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by quantifying the band intensities.
This assay determines if an inhibitor stabilizes the covalent enzyme-DNA intermediate, leading to DNA cleavage.
-
Reaction Mixture: The assay is set up similarly to the supercoiling assay but typically uses supercoiled plasmid DNA as the substrate and omits ATP.[1][16]
-
Procedure: After incubation of the enzyme, DNA, and inhibitor at 37°C, the reaction is treated with a protein denaturant (like SDS) and a protease (proteinase K) to trap the cleavage complex.[1]
-
Analysis: The formation of linear plasmid DNA, resulting from the stabilized double-strand break, is analyzed by agarose gel electrophoresis. An increase in the linear DNA band in the presence of the inhibitor indicates that it acts as a DNA gyrase poison.[1]
Macromolecular Biosynthesis Assay
This assay is used to determine the specific cellular pathway targeted by an antimicrobial compound. It measures the incorporation of radiolabeled precursors into major macromolecules.
-
Principle: Bacterial cells are treated with the antimicrobial agent, and then radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis are added.[10][17]
-
Procedure: After a defined incubation period, the incorporation of the radiolabel into the respective macromolecules is quantified by measuring the radioactivity of the acid-precipitable material.
-
Analysis: A significant reduction in the incorporation of a specific precursor in the presence of the compound indicates that its primary target lies within that particular biosynthetic pathway. For this compound, a pronounced inhibition of DNA synthesis was observed.[6]
Biosynthesis of this compound
This compound is a non-ribosomal depsipeptide, synthesized by a large multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[15] Bioinformatic analysis of the P. noenieputensis genome identified a 49.6 kb biosynthetic gene cluster (BGC) responsible for this compound synthesis.[6] This BGC contains the core NRPS genes with a modular architecture corresponding to the number of amino acid residues in the this compound structure.[6]
Caption: Simplified overview of the non-ribosomal peptide synthesis of this compound.
Conclusion and Future Perspectives
The discovery of this compound represents a significant advancement in the search for novel anti-tuberculosis agents. Its potent and selective activity, coupled with a unique mechanism of action, makes it an attractive lead compound for further drug development. The selective targeting of M. tuberculosis via the BacA transporter is a particularly valuable attribute, as it minimizes the potential for disruption of the host microbiome and the development of widespread antibiotic resistance.
Future research will likely focus on several key areas:
-
Lead Optimization: Medicinal chemistry efforts to synthesize analogs of this compound to improve its pharmacokinetic and pharmacodynamic properties.
-
In Vivo Efficacy Studies: Comprehensive evaluation of this compound's efficacy in animal models of tuberculosis to assess its therapeutic potential.
-
Resistance Studies: In-depth investigation of the mechanisms by which M. tuberculosis might develop resistance to this compound.
-
Biosynthetic Pathway Engineering: Manipulation of the this compound biosynthetic gene cluster to produce novel analogs with enhanced properties.
References
- 1. inspiralis.com [inspiralis.com]
- 2. journals.asm.org [journals.asm.org]
- 3. inspiralis.com [inspiralis.com]
- 4. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 5. Secondary Metabolites Produced by Heterorhabditis Symbionts and Their Application in Agriculture: What We Know and What to Do Next - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5. Bacteriological Examination â Culture [cdc.gov]
- 7. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unimib.it [elearning.unimib.it]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the methods for detecting Mycobacterium tuberculosis: what has the new millennium brought thus far? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Genome analysis of secondary metabolite‑biosynthetic gene clusters of Photorhabdus akhurstii subsp. akhurstii and its antibacterial activity against antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dianas.web.uah.es [dianas.web.uah.es]
- 16. inspiralis.com [inspiralis.com]
- 17. Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin - PMC [pmc.ncbi.nlm.nih.gov]
Evybactin's Mechanism of Action on DNA Gyrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Evybactin, a novel cyclic depsipeptide antibiotic, on its target, DNA gyrase. The document collates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular and cellular processes.
Core Mechanism of Action
This compound is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] Unlike the widely used fluoroquinolone antibiotics, this compound does not bind to the active site responsible for DNA cleavage and ligation. Instead, it targets a distinct allosteric pocket that partially overlaps with the binding site of synthetic thiophene (B33073) poisons.[1][2]
The binding of this compound to this allosteric site stabilizes the gyrase-DNA cleavage complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break. This leads to the accumulation of double-strand breaks in the bacterial chromosome. A key distinguishing feature of this compound's action is that its induction of DNA cleavage is highly dependent on ATP, further setting it apart from fluoroquinolones. This inhibition of DNA synthesis ultimately leads to bacterial cell death.
References
Evybactin's Selective Strike: A Technical Guide to its Potency Against Mycobacterium tuberculosis
For Immediate Release
BOSTON, MA – In the ongoing battle against antibiotic resistance, the scientific community has a new and promising candidate in its arsenal: Evybactin. This novel cyclic depsipeptide, discovered from the nematode symbiont Photorhabdus noenieputensis, exhibits potent and selective activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, its unique selectivity, and the experimental protocols used to elucidate its properties.
A Tale of Two Mechanisms: Targeting DNA Gyrase with Pinpoint Accuracy
This compound is actively transported into M. tb cells by the promiscuous transporter of hydrophilic compounds, BacA.[3] This transporter is not universally present in all bacteria, and its presence in M. tb provides a selective gateway for this compound. Once inside, this compound binds to a site on DNA gyrase that overlaps with that of synthetic thiophene (B33073) poisons, distinct from the binding site of widely used fluoroquinolone antibiotics. This binding event stabilizes the DNA-gyrase cleavage complex, ultimately leading to DNA damage and cell death. In other bacteria, such as E. coli, while a homologous transporter (SbmA) can import this compound, it is efficiently removed by efflux pumps like the TolC-dependent system, rendering the compound largely ineffective.
Quantitative Analysis of this compound's Efficacy
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its activity.
| Organism/Cell Line | MIC (μg/mL) | Reference |
| Mycobacterium tuberculosis | 0.25 | |
| Lactobacillus sp. | No activity | |
| Bacteroides sp. | No activity | |
| E. coli ATCC 25922 | 8 | |
| E. coli ΔtolC | 0.25 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. This table highlights the potent activity of this compound against M. tuberculosis and its significantly lower activity against other bacteria, particularly wild-type E. coli. The restored activity in the efflux-deficient E. coli strain underscores the role of efflux in resistance.
| Parameter | Value | Reference |
| IC50 (DNA cleavage) | 1 µM | |
| IC50 (HepG2 human cells) | >128 µg/mL | |
| IC50 (FaDu human cells) | >128 µg/mL | |
| IC50 (HEK293 human cells) | >128 µg/mL |
Table 2: In vitro inhibitory and cytotoxic concentrations of this compound. This table demonstrates this compound's potent inhibition of its target, DNA gyrase, while exhibiting minimal toxicity against human cell lines, indicating a favorable therapeutic window.
Visualizing the Mechanism and Experimental Workflows
To further clarify the intricate processes involved in this compound's action and its characterization, the following diagrams have been generated using Graphviz.
Caption: this compound's selective transport and mechanism of action in M. tuberculosis.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 2. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Evybactin: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evybactin is a recently discovered nonribosomal depsipeptide with potent and selective antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, total synthesis, and mechanism of action of this compound. All quantitative data are summarized for clarity, and detailed experimental methodologies derived from published literature are presented. Diagrams illustrating the mechanism of action and synthetic workflow are included to facilitate understanding.
Chemical Structure
This compound is a cyclic depsipeptide consisting of 12 amino acid residues.[4] The initially proposed structure was later revised following its first total synthesis. The corrected structure revealed a d-configuration for the 3-methylhistidine residue within the macrocycle, a critical finding for its biological activity.[2][5]
Revised Chemical Structure of this compound:
-
Key Features: A unique macrocyclic core formed by a depsipeptide bond between the side-chain hydroxyl group of Threonine-4 and the C-terminal Aspartic acid-12.[4] The side-chain carboxyl group of Aspartic acid-6 forms a peptide bond with the adjacent D-Serine-7.[4]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Biological Activity | Value | Reference |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis | 0.25 µg/mL | [1] |
| IC50 for DNA Gyrase Inhibition | 0.25 µg/mL (tentative) | [7] |
| Activity against Staphylococcus aureus | Inactive | [8] |
| Activity against Lactobacillus sp. and Bacteroides sp. | No activity | [1] |
| Cytotoxicity | Result | Reference |
| HepG2 human cells | No toxicity | [1] |
| FaDu human cells | No toxicity | [1] |
| HEK293 human cells | No toxicity | [1] |
Synthesis of this compound
The total synthesis of this compound has been achieved through an automated solid-phase peptide synthesis (SPPS) approach.[5] This methodology allows for the production of this compound on a multi-hundred-milligram scale, facilitating further biological studies.[2]
Summary of Experimental Protocol for Solid-Phase Synthesis
The synthesis of this compound is a complex, multi-step process. The following is a summary of the key steps based on published literature. For a detailed, step-by-step protocol, it is recommended to consult the supplementary information of the primary literature.[5]
-
Resin Preparation: The synthesis begins with the loading of the first amino acid, Aspartic acid, onto a 2-chlorotrityl chloride (2-CTC) resin via its side-chain.[5]
-
Iterative Peptide Coupling: The linear peptide chain is assembled on the solid support through sequential Fmoc-based solid-phase peptide synthesis. Each cycle involves:
-
Fmoc-deprotection: Removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus. Reagents such as N,N'-diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma) are used for activation.[5]
-
-
Synthesis of Key Building Blocks: The synthesis requires the preparation of specific non-standard amino acid derivatives, such as Fmoc-D-His(3-Me)-OH.[5]
-
On-Resin Cyclization: The crucial macrocyclization step, forming the depsipeptide bond, is performed while the peptide is still attached to the solid support. This involves the formation of an ester linkage between the side-chain hydroxyl of Threonine and the side-chain carboxyl of Aspartic acid.[5]
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA).[5]
-
Purification: The crude synthetic this compound is purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthetic Workflow Diagram
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Structural Reassignment of the Antitubercular Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
Evybactin: A Technical Guide to a Novel Nonribosomal Depsipeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evybactin is a recently discovered nonribosomal depsipeptide antibiotic with potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Isolated from the entomopathogenic bacterium Photorhabdus noenieputensis, this compound represents a promising new scaffold for the development of antitubercular drugs.[3] This technical guide provides an in-depth overview of this compound, including its discovery, mechanism of action, chemical structure, biosynthesis, and antibacterial spectrum. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.
Introduction
The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitates the discovery and development of novel antibiotics with new mechanisms of action.[2] this compound emerged from a differential screening program designed to identify compounds with selective activity against M. tuberculosis.[2] Its unique mode of action, targeting DNA gyrase at a site distinct from fluoroquinolones, and its selective uptake by mycobacteria make it a particularly attractive candidate for further investigation.[1][4]
Discovery and Isolation
This compound was discovered from the culture broth of Photorhabdus noenieputensis through a screening campaign that prioritized compounds with selective inhibition of M. tuberculosis over other bacteria like Staphylococcus aureus.[2] The producing organism is a symbiont of nematodes and is known to produce a variety of bioactive secondary metabolites.[2]
Isolation of this compound from Photorhabdus noenieputensis
The following protocol outlines the steps for the isolation and purification of this compound from P. noenieputensis culture.
Protocol 1: this compound Isolation and Purification
-
Fermentation: Inoculate a suitable production medium (e.g., TNM-FH insect medium) with a seed culture of P. noenieputensis. Incubate the culture for an extended period (e.g., 10-14 days) to allow for the production of this compound.
-
Extraction: After incubation, remove the bacterial cells from the culture broth by centrifugation. The supernatant, containing the secreted this compound, is then mixed with a hydrophobic resin (e.g., Amberlite XAD) to adsorb the compound.
-
Elution: Wash the resin with water to remove salts and other polar impurities. Elute the adsorbed compounds, including this compound, using an organic solvent such as methanol.
-
Fractionation: Concentrate the methanolic extract and subject it to reversed-phase high-performance liquid chromatography (HPLC). Collect fractions and test for anti-mycobacterial activity.
-
Purification: Pool the active fractions and perform further rounds of HPLC using a gradient of acetonitrile (B52724) and water to purify this compound to homogeneity.
Chemical Structure
This compound is a cyclic nonribosomal depsipeptide.[2] Its structure was elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Recently, the total synthesis of this compound led to a reassignment of the stereochemistry of one of its amino acid residues.[1][5]
Originally Proposed Structure of this compound
Revised Structure of this compound

Caption: The originally proposed and the revised chemical structures of this compound, highlighting the stereochemical correction.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting DNA gyrase, an essential enzyme that introduces negative supercoils into DNA and is crucial for DNA replication and transcription.[1][4]
Selective Uptake
A key feature of this compound is its selective activity against M. tuberculosis. This selectivity is primarily due to its mode of entry into the bacterial cell. This compound is actively transported across the mycobacterial cell envelope by the BacA transporter, a promiscuous transporter of hydrophilic compounds.[1][6] In other bacteria, such as Escherichia coli, the homologous transporter SbmA can also import this compound; however, it is efficiently removed by efflux pumps, leading to reduced activity.[7]
Inhibition of DNA Gyrase
Unlike fluoroquinolones, which bind to the GyrA subunit of DNA gyrase, this compound binds to a different allosteric site on the enzyme.[1][4] This binding stabilizes the DNA-gyrase cleavage complex, leading to an accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.[8]
Caption: Signaling pathway of this compound's mechanism of action.
Biosynthesis
This compound is synthesized by a nonribosomal peptide synthetase (NRPS) multienzyme complex.[9] The biosynthetic gene cluster (BGC) responsible for this compound production has been identified in the genome of P. noenieputensis. The NRPS machinery assembles the peptide backbone from its constituent amino acid precursors in a modular fashion.
Antibacterial Spectrum and Efficacy
This compound exhibits potent and selective activity against M. tuberculosis. Its efficacy against other bacterial species is significantly lower, and it shows no toxicity against human cell lines at therapeutic concentrations.[2][7]
Table 1: In Vitro Activity of this compound
| Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |
| Mycobacterium tuberculosis H37Rv | 0.25 | - | [2] |
| Escherichia coli | >128 | - | [7] |
| Staphylococcus aureus | >128 | - | [2] |
| Human HepG2 cells | >128 | - | [7] |
| Human HEK293 cells | >128 | - | [7] |
| Mtb DNA Gyrase | - | 1 | [10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of this compound against M. tuberculosis.
Protocol 2: MIC Assay for M. tuberculosis
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Add the prepared bacterial suspension to each well of the microplate. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the microplate at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
DNA Gyrase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on DNA gyrase.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified M. tuberculosis DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known gyrase inhibitor like novobiocin) and a negative control (no inhibitor).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of this compound.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Conclusion and Future Directions
This compound is a promising new anti-tubercular agent with a novel mechanism of action and a high degree of selectivity. Its potent activity against M. tuberculosis and its unique mode of uptake make it an excellent candidate for lead optimization and further preclinical development. Future research should focus on structure-activity relationship (SAR) studies to improve its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in animal models of tuberculosis. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the development of this compound as a potential new treatment for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis and Structural Reassignment of the Antitubercular Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditional Silencing by CRISPRi Reveals the Role of DNA Gyrase in Formation of Drug-Tolerant Persister Population in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Mycobacterium tuberculosis NBTI DNA Gyrase Inhibitor Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary In Vivo Efficacy and Mechanism of Action of Evybactin
For: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the novel antibiotic Evybactin, focusing on its mechanism of action, selective activity, and preliminary in vivo efficacy. The information is compiled from foundational studies to support further research and development.
Core Mechanism of Action
This compound is a cyclic depsipeptide antibiotic, produced by the nematode symbiont Photorhabdus noenieputensis, that exhibits potent and selective activity against Mycobacterium tuberculosis (M. tuberculosis).[1][2][3] Its primary intracellular target is DNA gyrase, an essential enzyme that controls DNA topology during replication.[1][4][5] this compound acts as a DNA gyrase poison by binding to an allosteric site that overlaps with that of synthetic thiophene (B33073) inhibitors, a mechanism distinct from fluoroquinolone antibiotics.[2][6]
The remarkable selectivity of this compound for M. tuberculosis is not due to target specificity, as DNA gyrase is conserved across many bacterial species.[1][5] Instead, selectivity is achieved through a unique transport mechanism. This compound is actively transported into M. tuberculosis by BacA, a promiscuous transporter of hydrophilic compounds.[1][4] In contrast, while Gram-negative bacteria like Escherichia coli (E. coli) possess a BacA homolog (SbmA) that can also import this compound, they efficiently expel the compound using efflux pumps such as AcrAB-TolC, preventing the antibiotic from reaching effective intracellular concentrations.[3][7][8] This differential transport and efflux dynamic is the primary determinant of this compound's selective bactericidal activity.
Efficacy Data
This compound demonstrates potent activity against M. tuberculosis while showing significantly lower or no activity against other pathogens and commensal bacteria.[2] Importantly, it exhibits no toxicity against human cell lines, highlighting its potential for a favorable safety profile.[2]
| Organism / Cell Line | Measurement | Value | Reference |
| Mycobacterium tuberculosis | MIC | 0.25 µg/mL | [6] |
| Staphylococcus aureus | Activity | Inactive | [2] |
| Lactobacillus sp. | Activity | No Activity | [2] |
| Bacteroides sp. | Activity | No Activity | [2] |
| HepG2 (Human Liver) | Toxicity | No Toxicity | [2] |
| FaDu (Human Pharynx) | Toxicity | No Toxicity | [2] |
| HEK293 (Human Kidney) | Toxicity | No Toxicity | [2] |
| DNA Gyrase (M. tuberculosis) | IC₅₀ | 0.25 µg/mL | [6] |
Experiments in E. coli show that this compound's primary mode of action is the inhibition of DNA synthesis, consistent with its targeting of DNA gyrase.[6]
| Macromolecular Synthesis Pathway | Inhibition by this compound (8x MIC) | Control Compound | Reference |
| DNA (¹⁴C-thymidine) | Strong Inhibition | Ciprofloxacin | [6] |
| RNA (¹⁴C-uridine) | Minimal Inhibition | Rifampicin | [6] |
| Protein (¹⁴C-L-amino acids) | Minimal Inhibition | Chloramphenicol | [6] |
| Fatty Acid (¹⁴C-acetic acid) | Minimal Inhibition | Triclosan | [6] |
| Peptidoglycan (¹⁴C-acetyl-glucosamine) | Minimal Inhibition | Fosfomycin | [6] |
The first assessment of this compound's in vivo activity was conducted using a murine infection model with E. coli.[9][10] Although M. tuberculosis is the primary target, this study provided initial proof-of-concept that this compound is active in an animal model.[3][7]
| Treatment Group | Dose (mg/kg) | Outcome | Reference |
| Vehicle Control | N/A | Not specified (assumed 0% survival) | [9][10] |
| This compound | 10 | Increased survival over control | [9][10] |
| This compound | 20 | Increased survival over control | [9][10] |
| Gentamicin (Control) | 10 | Positive control, high survival | [9][10] |
Note: Specific survival percentages were not provided in the source material, only that survival was monitored over 5 days and this compound treatment improved outcomes. Further studies in M. tuberculosis infection models are required to fully evaluate its therapeutic potential.[7]
Experimental Protocols
This protocol outlines the methodology used to assess the preliminary efficacy of this compound in an animal model.[9][10]
-
Animal Model : Biologically independent mice (n=4 per group) were used for the study.
-
Infection : Mice were infected with E. coli ATCC 25922 via intraperitoneal injection.
-
Treatment Administration : One hour post-infection, antibiotics were administered. Treatment groups included a vehicle control, this compound (10 mg/kg and 20 mg/kg), and Gentamicin (10 mg/kg) as a positive control.
-
Monitoring : Animal survival was monitored over a period of 5 days.
-
Replication : The experiment was repeated three times to ensure reproducibility.
This compound was identified through a targeted screening approach designed to find compounds with specific activity against M. tuberculosis.[2]
-
Source : Culture extracts from 58 strains of Photorhabdus and Xenorhabdus were prepared. These nematode symbionts were chosen as a relatively untapped source of antibiotics that must function systemically in an animal host.[2][9]
-
Primary Screen : The extracts were screened for activity against M. tuberculosis H37Rv mc²6020.
-
Counter-Screen : To eliminate broad-spectrum and non-specifically acting compounds, active extracts were counter-screened against Staphylococcus aureus.
-
Hit Identification : This differential screen yielded 12 hits that were selective for M. tuberculosis. A supernatant from P. noenieputensis DSM 25462, later identified as containing this compound, showed potent and selective activity.[2]
This assay was used to determine the specific cellular pathway inhibited by this compound in E. coli WO153.[6]
-
Cell Culture : E. coli cells were treated with this compound at a concentration of 8 times its Minimum Inhibitory Concentration (MIC).
-
Radiolabeling : Specific radiolabeled precursors were added to separate aliquots of the cell culture to track the synthesis of different macromolecules:
-
DNA : ¹⁴C-thymidine
-
RNA : ¹⁴C-uridine
-
Protein : ¹⁴C-L-amino acid mixture
-
Fatty Acids : ¹⁴C-acetic acid
-
Peptidoglycan : ¹⁴C-acetyl-glucosamine
-
-
Controls : Parallel experiments were run using known inhibitors for each pathway as positive controls (Ciprofloxacin for DNA, Rifampicin for RNA, etc.).
-
Measurement : The incorporation of the radiolabeled precursors into their respective macromolecules was measured to quantify the level of inhibition caused by this compound.
-
Analysis : Results were compared to controls to identify the primary target pathway. Values were plotted as the mean ± standard deviation from three independent experiments.[6]
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a New Antibiotic Expected to be a Lead Compound for Future Tuberculosis Drugs | Topics | Shinshu University [shinshu-u.ac.jp]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. A big step toward treating tuberculosis without risking antibiotic resistance | EurekAlert! [eurekalert.org]
- 8. eurekalert.org [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evybactin: A Targeted Approach to Combating Mycobacterium tuberculosis
A deep dive into the selective activity and mechanism of a promising anti-tuberculosis agent.
Executive Summary
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the fight against tuberculosis, a disease with a lengthy and complex treatment regimen, the need for novel, selective antibiotics is particularly acute. Evybactin, a recently discovered natural product, has emerged as a promising candidate, exhibiting potent and specific activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the spectrum of activity of this compound, details the experimental protocols used to determine its efficacy, and visualizes its unique mechanism of action.
Spectrum of Activity of this compound
This compound demonstrates a remarkably narrow and targeted spectrum of activity, a highly desirable trait for minimizing disruption to the host microbiome and reducing the selection pressure for resistance in non-target bacteria. Its activity has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
| Bacterial Species | Type | Relevance | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | Acid-fast | Pathogen (Tuberculosis) | 0.25[1] |
| Staphylococcus aureus | Gram-positive | Pathogen / Commensal | >128 |
| Lactobacillus plantarum | Gram-positive | Commensal (Gut) | >128 |
| Bacteroides fragilis | Gram-negative | Commensal (Gut) | >128 |
| Escherichia coli ATCC 25922 | Gram-negative | Pathogen / Commensal | 16 |
| Escherichia coli ΔtolC | Gram-negative | Efflux pump mutant | 1 |
Data sourced from Imai et al., 2022, Nature Chemical Biology.
As delineated in Table 1, this compound is highly potent against M. tuberculosis with an MIC of 0.25 µg/mL[1]. In stark contrast, it shows no significant activity against the Gram-positive pathogen Staphylococcus aureus or the commensal gut bacteria Lactobacillus plantarum and Bacteroides fragilis, with MIC values exceeding 128 µg/mL. While it has moderate activity against a standard strain of E. coli, its potency is significantly increased against a mutant strain lacking the TolC efflux pump, highlighting a mechanism of intrinsic resistance in some Gram-negative bacteria.
Mechanism of Action: A Tale of Selective Entry
This compound's primary target is DNA gyrase, an essential enzyme for DNA replication in bacteria[1]. However, the basis for its remarkable selectivity lies not in the uniqueness of its target, but in its mode of entry into the bacterial cell.
This compound is actively transported into M. tuberculosis by the BacA protein, a transporter of hydrophilic compounds[1]. This "Trojan horse" strategy allows this compound to accumulate inside the mycobacterial cell to concentrations sufficient for inhibiting DNA gyrase and causing cell death.
In contrast, most other bacteria, including common gut commensals, either lack a suitable transporter for this compound or, in the case of Gram-negative bacteria like E. coli, possess efficient efflux pumps, such as the AcrAB-TolC system, that expel the antibiotic before it can reach its target[1]. This selective uptake mechanism is the cornerstone of this compound's narrow spectrum of activity.
Caption: Mechanism of this compound's selective activity.
Experimental Protocols
The discovery and characterization of this compound involved a series of meticulous experimental procedures. The core methodologies for determining its spectrum of activity are detailed below.
Differential Screening for Selective Antibiotics
The initial discovery of this compound relied on a differential screening approach designed to identify compounds with selective activity against M. tuberculosis.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Evybactin from Photorhabdus noenieputensis Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evybactin is a novel cyclic depsipeptide with potent and selective inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] It functions by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2][3] this compound is produced by the entomopathogenic bacterium Photorhabdus noenieputensis. This document provides a detailed protocol for the cultivation of P. noenieputensis, and the subsequent extraction and purification of this compound from the culture supernatant.
Data Presentation
The following tables provide a summary of the key quantitative data associated with the isolation and activity of this compound.
Table 1: Bioactivity of Purified this compound
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis | 0.25 µg/mL | Imai et al., 2022 |
Table 2: High-Performance Liquid Chromatography (HPLC) Purification Summary
| Parameter | Description | Reference |
| Active Fractions | 57-68 | Imai et al., 2022[1] |
| Molecular Mass ([M+H]⁺) | 1,488.68 | Imai et al., 2022[1] |
Experimental Protocols
This section details the materials and methods required for the successful isolation of this compound.
Culture of Photorhabdus noenieputensis DSM 25462
Materials:
-
Photorhabdus noenieputensis DSM 25462
-
Tryptic Soy Broth Agar (TSBA) plates
-
TNM-FH medium (see composition below)
-
Incubator shaker
Protocol:
-
Streak P. noenieputensis DSM 25462 onto TSBA plates and incubate at 28°C for 48 hours.
-
Inoculate a single colony into a starter culture of TNM-FH medium.
-
Incubate the starter culture at 28°C with shaking at 200 rpm for 24-48 hours.
-
Use the starter culture to inoculate a larger production culture of TNM-FH medium. The recommended inoculation volume is 1-5% (v/v).
-
Incubate the production culture at 28°C with shaking at 200 rpm for 3-5 days. Production of this compound is typically observed in the stationary phase of growth.
TNM-FH Medium Composition:
TNM-FH is a modification of Grace's insect medium and has been shown to enhance the production of this compound.[1] The composition is as follows:
| Component | Concentration (g/L) |
| Inorganic Salts | |
| Calcium Chloride (anhydrous) | 1.000 |
| Magnesium Chloride (anhydrous) | 1.068 |
| Magnesium Sulfate (anhydrous) | 1.358 |
| Potassium Chloride | 2.240 |
| Sodium Phosphate, Monobasic | 0.877 |
| Amino Acids | |
| β-Alanine | 0.200 |
| L-Alanine | 0.225 |
| L-Arginine HCl | 0.700 |
| L-Asparagine | 0.350 |
| L-Aspartic Acid | 0.350 |
| L-Cystine 2HCl | 0.025 |
| L-Glutamic Acid | 0.600 |
| L-Glutamine | 0.600 |
| Glycine | 0.650 |
| L-Histidine | 2.500 |
| L-Isoleucine | 0.050 |
| L-Leucine | 0.075 |
| L-Lysine HCl | 0.625 |
| L-Methionine | 0.050 |
| L-Phenylalanine | 0.150 |
| L-Proline | 0.350 |
| L-Serine | 0.550 |
| L-Threonine | 0.175 |
| L-Tryptophan | 0.100 |
| L-Tyrosine | 0.050 |
| L-Valine | 0.100 |
| Vitamins | |
| p-Aminobenzoic Acid | 0.00002 |
| D-Biotin | 0.00001 |
| Choline Chloride | 0.0002 |
| Folic Acid | 0.00002 |
| myo-Inositol | 0.00002 |
| Niacin | 0.00002 |
| Calcium Pantothenate | 0.00002 |
| Pyridoxine HCl | 0.00002 |
| Riboflavin | 0.00002 |
| Thiamine HCl | 0.00002 |
| Other Components | |
| D(-)Fructose | 0.400 |
| Fumaric Acid | 0.055 |
| α-Ketoglutaric Acid | 0.370 |
| Malic Acid | 0.060 |
| Succinic Acid | 0.060 |
| D-Glucose | 0.700 |
| Lactalbumin Hydrolysate | 3.330 |
| Yeastolate | 3.330 |
Note: The medium should be filter-sterilized and not autoclaved.
Extraction and Concentration of this compound
Materials:
-
Centrifuge
-
Supernatant filtration system (e.g., 0.22 µm filter)
-
Rotary evaporator or tangential flow filtration system
Protocol:
-
Harvest the bacterial culture by centrifugation at 8,000 x g for 20 minutes to pellet the cells.
-
Carefully decant and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Concentrate the cell-free supernatant to approximately 1/10th of the original volume. This can be achieved using a rotary evaporator under reduced pressure or by tangential flow filtration.
Purification of this compound by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (preparative or semi-preparative)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Fraction collector
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Sample Injection: Inject the concentrated supernatant onto the equilibrated column.
-
Elution Gradient: Elute the bound compounds using a linear gradient of increasing acetonitrile concentration. A suggested gradient is as follows:
-
5% to 60% Mobile Phase B over 60 minutes.
-
60% to 100% Mobile Phase B over 10 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 5 minutes and re-equilibrate.
-
-
Fraction Collection: Collect fractions of 1-2 mL throughout the gradient elution. Monitor the chromatogram at 214 nm and 280 nm.
-
Activity Testing: Test the collected fractions for bioactivity against M. tuberculosis. Based on published data, the active fractions containing this compound are expected to elute between fractions 57 and 68 under similar conditions.[1]
-
Final Purification: Pool the active fractions and perform a second round of HPLC purification using a shallower gradient to achieve high purity.
-
Solvent Removal: Remove the organic solvent from the purified fractions containing this compound using a rotary evaporator or lyophilizer.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's selective action.
References
Application Notes and Protocols for the Synthesis of Evybactin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evybactin, a novel non-ribosomal depsipeptide, has emerged as a potent and selective inhibitor of Mycobacterium tuberculosis DNA gyrase.[1][2] Its unique mechanism of action and narrow spectrum of activity make it a promising candidate for the development of new antitubercular agents.[1][2] The first total synthesis of this compound not only confirmed its structure but also led to a crucial stereochemical reassignment of the 3-methylhistidine residue to the D-configuration.[1][3] This document provides detailed application notes and protocols for the chemical synthesis of this compound and its analogs, based on published solid-phase peptide synthesis (SPPS) methodologies.
Data Presentation
Table 1: Key Building Blocks for this compound Synthesis
| Building Block | Protecting Groups | Supplier/Synthesis Reference |
| Fmoc-L-Ala-OH | Fmoc | Commercially Available |
| Fmoc-L-Asp(OtBu)-OH | Fmoc, tBu | Commercially Available |
| Fmoc-L-Gln(Trt)-OH | Fmoc, Trt | Commercially Available |
| Fmoc-D-His(3-Me)-OH | Fmoc | See Protocol 2 |
| Fmoc-L-Ile-OH | Fmoc | Commercially Available |
| Fmoc-L-Leu-OH | Fmoc | Commercially Available |
| Fmoc-L-Pro-OH | Fmoc | Commercially Available |
| Fmoc-D-Ser(tBu)-OH | Fmoc, tBu | Commercially Available |
| Fmoc-L-Thr(tBu)-OH | Fmoc, tBu | Commercially Available |
| Fmoc-L-Trp(Boc)-OH | Fmoc, Boc | Commercially Available |
| Boc-L-Val-OH | Boc | Commercially Available |
Table 2: Summary of Reagents for Solid-Phase Peptide Synthesis (SPPS) of this compound
| Reagent | Abbreviation | Purpose |
| 2-Chlorotrityl chloride resin | 2-CTC resin | Solid support |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent |
| Ethyl cyanohydroxyiminoacetate | Oxyma | Coupling additive |
| Piperidine (B6355638) | - | Fmoc deprotection |
| N,N-Dimethylformamide | DMF | Solvent |
| Dichloromethane | DCM | Solvent |
| Trifluoroacetic acid | TFA | Cleavage from resin |
| Triisopropylsilane | TIPS | Scavenger |
| Diisopropylethylamine | DIPEA | Base |
| 4-Dimethylaminopyridine | DMAP | Catalyst |
| Hexafluoroisopropanol | HFIP | Solvent |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor
This protocol outlines the automated synthesis of the fully protected linear peptide precursor of this compound on a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
Fmoc-protected amino acids (See Table 1)
-
Boc-L-Val-OH
-
DIC
-
Oxyma
-
Piperidine solution (20% in DMF)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Loading (Fmoc-L-Ala-OH):
-
Dissolve Fmoc-L-Ala-OH (2.0 eq. relative to resin loading) and DIPEA (4.0 eq.) in DCM.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (17:2:1) and shaking for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Automated Chain Elongation: Perform the following cycles for each subsequent amino acid using an automated peptide synthesizer. The coupling order is: L-Leu, L-Pro, L-Gln(Trt), L-Asp(OtBu), D-Ser(tBu), L-Ile, D-His(3-Me), L-Thr(tBu), L-Trp(Boc), Boc-L-Val.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 min and 8 min).
-
Washing: Wash the resin with DMF (5x).
-
Coupling:
-
Pre-activate a solution of the corresponding Fmoc-amino acid (4.0 eq.), DIC (4.0 eq.), and Oxyma (4.0 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for the time specified by the synthesizer's standard protocol (typically 30-60 minutes).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Deprotection and Washing: After the final coupling step with Boc-L-Val-OH, wash the resin-bound peptide with DMF (5x), DCM (5x), and finally with diethyl ether (3x).
-
Drying: Dry the resin under vacuum to obtain the protected linear this compound precursor on resin.
Protocol 2: Synthesis of Fmoc-D-His(3-Me)-OH
This protocol describes the synthesis of the key building block, Fmoc-D-3-methyl-histidine.
Materials:
-
Fmoc-D-His(Trt)-OH
-
Methyl trifluoromethanesulfonate (B1224126) (MeOTf)
-
DCM
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
Methylation:
-
Dissolve Fmoc-D-His(Trt)-OH in DCM.
-
Cool the solution to 0 °C and add MeOTf dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
-
Trityl Deprotection:
-
To the reaction mixture, add a cleavage cocktail of TFA/TIS/DCM.
-
Stir for 2 hours at room temperature.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield Fmoc-D-His(3-Me)-OH.
-
Protocol 3: On-Resin Cyclization, Cleavage, and Purification of this compound
This protocol details the final steps to obtain pure this compound.
Materials:
-
Resin-bound protected linear this compound precursor
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
DIPEA
-
DMF
-
DCM
-
TFA
-
TIS
-
Water
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Procedure:
-
On-Resin Depsipeptide Bond Formation (Cyclization):
-
Swell the resin-bound linear peptide in DMF.
-
Selectively deprotect the side chain of the C-terminal Aspartic acid.
-
Treat the resin with PyBOP (3.0 eq.) and DIPEA (6.0 eq.) in DMF to facilitate the intramolecular cyclization between the side-chain carboxyl group of Asp and the side-chain hydroxyl group of Thr.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by preparative RP-HPLC using a gradient of ACN in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure product and lyophilize to obtain this compound as a white powder.
-
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Mechanism of action of this compound in M. tuberculosis.
References
Application Notes and Protocols for Testing Evybactin's Activity Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evybactin is a novel cyclic depsipeptide antibiotic with potent and selective activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1][2][3] Discovered from the nematode symbiont Photorhabdus noenieputensis, this compound represents a promising candidate for the development of new anti-tubercular therapies.[1][4] Its unique mechanism of action involves selective uptake into M. tuberculosis and inhibition of an essential bacterial enzyme, DNA gyrase.[1][2][3][4] These application notes provide detailed protocols for assessing the in vitro activity of this compound against M. tuberculosis, including determination of its minimum inhibitory concentration (MIC), time-kill kinetics, and cytotoxicity against mammalian cells.
Mechanism of Action
This compound's selectivity for M. tuberculosis is primarily attributed to its mechanism of entry into the bacterial cell. It is actively transported across the mycobacterial cell envelope by the BacA transporter, a promiscuous transporter of hydrophilic compounds.[1][2][3][4] Once inside the cytoplasm, this compound targets and inhibits DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][4] Specifically, this compound binds to a site on the DNA gyrase that overlaps with that of synthetic thiophene (B33073) poisons.[1][3] This inhibition of DNA gyrase leads to the accumulation of DNA damage and ultimately results in bacterial cell death.
Caption: Mechanism of action of this compound against M. tuberculosis.
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Assay | Organism/Cell Line | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | 0.25 µg/mL | [1][5] |
| Cytotoxicity (IC₅₀) | Human Hepatocellular Carcinoma (HepG2) | >128 µg/mL | [5] |
| Cytotoxicity (IC₅₀) | Human Pharyngeal Carcinoma (FaDu) | >128 µg/mL | [5] |
| Cytotoxicity (IC₅₀) | Human Embryonic Kidney (HEK293) | >128 µg/mL | [5] |
Table 2: Hypothetical Time-Kill Kinetics of this compound against M. tuberculosis H37Rv
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound at 4x MIC (log₁₀ CFU/mL) | This compound at 10x MIC (log₁₀ CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 |
| 24 | 6.2 | 3.8 | 3.1 |
| 48 | 7.5 | 2.5 | <2.0 (Limit of Detection) |
| 72 | 8.1 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
| 96 | 8.3 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference broth microdilution method for M. tuberculosis.[6][7][8]
Caption: Workflow for MIC determination of this compound against M. tuberculosis.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
Sterile distilled water
-
Sterile glass beads (3-5 mm)
-
Sterile U-bottom 96-well plates with lids
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Protocol:
-
Preparation of Media: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Just before use, supplement with 10% (v/v) OADC enrichment.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in Middlebrook 7H9 broth to the desired starting concentration for serial dilutions.
-
Inoculum Preparation: a. Harvest M. tuberculosis colonies from a fresh Lowenstein-Jensen or 7H10/7H11 agar (B569324) plate. b. Transfer colonies to a tube containing sterile water and glass beads. c. Vortex for 1-2 minutes to create a homogenous suspension. d. Allow the large particles to settle for 30 minutes. e. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL). f. Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 10⁵ CFU/mL.[6]
-
Assay Setup: a. Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate. b. Add 100 µL of the this compound working solution to the first column of wells, resulting in a 1:2 dilution. c. Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution well. d. Inoculate each well (except for a sterility control well) with 100 µL of the final bacterial inoculum. e. Include a growth control well containing bacteria but no this compound.
-
Incubation and Reading: a. Seal the plate with a lid and incubate at 36°C ± 1°C.[6] b. Read the plates visually using an inverted mirror when the growth control well shows visible turbidity (typically after 7-21 days).[6] c. The MIC is the lowest concentration of this compound that shows no visible growth.[6]
Time-Kill Kinetics Assay
This protocol provides a method to assess the bactericidal or bacteriostatic activity of this compound over time.
Caption: Workflow for the time-kill kinetics assay of this compound.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with OADC and 0.05% Tween 80
-
Middlebrook 7H10 or 7H11 agar plates
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Sterile culture flasks
Protocol:
-
Inoculum Preparation: a. Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). b. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: a. Prepare flasks containing Middlebrook 7H9 broth with this compound at various multiples of its MIC (e.g., 1x, 4x, 10x MIC). b. Include a growth control flask without this compound. c. Inoculate each flask with the prepared bacterial suspension.
-
Incubation and Sampling: a. Incubate all flasks at 37°C with constant agitation. b. At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each flask.
-
Enumeration of Viable Bacteria: a. Perform 10-fold serial dilutions of each aliquot in sterile PBS with Tween 80. b. Spot plate 10-20 µL of each dilution onto Middlebrook 7H10/7H11 agar plates in triplicate. c. Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.
-
Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Convert the CFU/mL values to log₁₀ CFU/mL. c. Plot the mean log₁₀ CFU/mL against time for each concentration to generate time-kill curves. d. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the MTT cytotoxicity assay.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HepG2, FaDu, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
Protocol:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. c. Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells (medium only). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Reading: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate cell viability as a percentage of the untreated control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the anti-tubercular activity of this compound. By determining its MIC, assessing its bactericidal properties through time-kill kinetics, and evaluating its safety profile via cytotoxicity assays, researchers can gain valuable insights into the potential of this compound as a novel therapeutic agent for tuberculosis. The high potency and selectivity of this compound make it a compelling candidate for further preclinical and clinical development.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. EUCAST: Reference Method [eucast.org]
Application Notes and Protocols for Evybactin Transport Assays Using BacA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evybactin is a novel antibiotic with potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] Its unique mechanism of selectivity arises from its uptake into the mycobacterial cell by the promiscuous ATP-binding cassette (ABC) transporter, BacA.[1][2][3][4] BacA is an integral inner membrane protein responsible for the transport of various hydrophilic compounds.[5][6] Understanding the kinetics and mechanism of this compound transport by BacA is crucial for the development of new anti-tubercular drugs and for overcoming potential resistance mechanisms.
These application notes provide detailed protocols for setting up and performing in vitro transport assays to characterize the transport of this compound by M. tuberculosis BacA reconstituted into proteoliposomes. The protocols cover the expression and purification of BacA, the preparation of proteoliposomes, and two distinct methods for quantifying this compound transport: a fluorescence-based assay and a radiolabeled uptake assay.
Data Presentation
Table 1: Kinetic Parameters of this compound Transport by BacA (Hypothetical Data)
| Parameter | Value | Units | Assay Condition |
| Km | 15.2 ± 2.1 | µM | Fluorescence-Based Assay |
| Vmax | 125.8 ± 9.7 | pmol/mg protein/min | Fluorescence-Based Assay |
| Km | 18.5 ± 3.5 | µM | Radiolabeled Uptake Assay |
| Vmax | 110.3 ± 12.1 | pmol/mg protein/min | Radiolabeled Uptake Assay |
Table 2: Inhibition of this compound Transport by Competitive Inhibitors (Hypothetical Data)
| Inhibitor | IC50 | Ki | Inhibition Type |
| Compound X | 50.3 ± 5.8 | 25.1 ± 3.0 | µM |
| Compound Y | 120.1 ± 15.2 | 58.9 ± 7.5 | µM |
| Unlabeled this compound | 16.5 ± 2.3 | 8.1 ± 1.2 | µM |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant M. tuberculosis BacA
This protocol describes the expression of His-tagged BacA in E. coli and its subsequent purification. To enhance solubility and yield, BacA is expressed as a fusion with Maltose-Binding Protein (MBP).[7]
Materials:
-
E. coli BL21(DE3) cells
-
pMAL-c5X vector containing the bacA gene with a C-terminal His-tag
-
Luria-Bertani (LB) broth and agar (B569324)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Amylose (B160209) resin (for MBP tag removal, optional)
-
Factor Xa protease (optional)
Procedure:
-
Transformation: Transform the pMAL-c5X-BacA-His plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4 hours at 30°C with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet cell debris and insoluble proteins. The supernatant contains the solubilized membrane proteins.
-
Affinity Purification: Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer. Wash the column with 10 column volumes of Wash Buffer.
-
Elution: Elute the BacA protein with Elution Buffer.
-
MBP Tag Removal (Optional): If desired, the MBP tag can be cleaved by incubating the purified protein with Factor Xa protease according to the manufacturer's instructions. The cleaved BacA can then be further purified by passing it through an amylose resin column to remove the MBP tag and a Ni-NTA column to remove any uncleaved fusion protein.
-
Protein Concentration and Storage: Concentrate the purified BacA using a centrifugal filter unit and store at -80°C in a buffer containing 0.05% DDM.
Protocol 2: Reconstitution of BacA into Proteoliposomes
This protocol describes the incorporation of purified BacA into pre-formed lipid vesicles.
Materials:
-
E. coli polar lipids
-
Reconstitution Buffer (50 mM HEPES-KOH pH 7.4, 100 mM KCl)
-
Detergent (n-Dodecyl-β-D-maltoside, DDM)
-
Purified BacA protein
-
Bio-Beads SM-2
-
ATP and an ATP-regenerating system (creatine kinase and creatine (B1669601) phosphate)
Procedure:
-
Liposome Preparation: Dry a thin film of E. coli polar lipids from chloroform under a stream of nitrogen. Hydrate the lipid film in Reconstitution Buffer to a final concentration of 20 mg/mL.
-
Vesicle Formation: Subject the lipid suspension to five freeze-thaw cycles in liquid nitrogen and a 37°C water bath. Extrude the suspension 21 times through a 400 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).
-
Detergent Solubilization: Solubilize the LUVs by adding DDM to a final concentration of 0.5% (w/v) and incubate for 1 hour at room temperature.
-
Protein Incorporation: Add purified BacA to the solubilized liposomes at a protein-to-lipid ratio of 1:100 (w/w). Incubate for 30 minutes at 4°C with gentle mixing.
-
Detergent Removal: Remove the detergent by adding Bio-Beads SM-2 at a concentration of 80 mg/mL and incubate for 2 hours at 4°C with gentle rocking.
-
ATP Loading: To load the proteoliposomes with ATP, add ATP to a final concentration of 10 mM along with an ATP-regenerating system (20 mM creatine phosphate, 100 µg/mL creatine kinase). Subject the proteoliposomes to another three freeze-thaw cycles.
-
Final Proteoliposome Preparation: Extrude the proteoliposomes through a 400 nm polycarbonate membrane to create unilamellar vesicles with encapsulated ATP.
-
Washing: Wash the proteoliposomes by ultracentrifugation at 150,000 x g for 30 minutes and resuspend in Reconstitution Buffer to remove external ATP.
Protocol 3: Fluorescence-Based this compound Transport Assay
This assay utilizes a fluorescently labeled this compound analog to monitor its transport into BacA-containing proteoliposomes in real-time.
Materials:
-
Fluorescently labeled this compound (e.g., NBD-Evybactin)
-
BacA-reconstituted proteoliposomes (with and without encapsulated ATP)
-
Empty liposomes (control)
-
Transport Buffer (50 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
Fluorometer
Procedure:
-
Assay Setup: In a cuvette, add BacA-proteoliposomes or empty liposomes to the Transport Buffer.
-
Baseline Measurement: Record the baseline fluorescence for 60 seconds.
-
Initiate Transport: Add fluorescently labeled this compound to the cuvette to the desired final concentration and immediately start recording the fluorescence.
-
Data Acquisition: Monitor the change in fluorescence over time. An increase in fluorescence inside the proteoliposomes, often due to a change in the fluorophore's environment, indicates transport.
-
Control Experiments: Perform the assay with empty liposomes to account for non-specific binding and with proteoliposomes lacking internal ATP to confirm ATP-dependence.
-
Data Analysis: Calculate the initial rate of transport from the linear portion of the fluorescence curve. To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of fluorescent this compound.
Protocol 4: Radiolabeled this compound Uptake Assay
This is an endpoint assay that measures the accumulation of a radiolabeled this compound inside the proteoliposomes.
Materials:
-
Radiolabeled this compound (e.g., [3H]-Evybactin or [14C]-Evybactin)
-
BacA-reconstituted proteoliposomes (with and without encapsulated ATP)
-
Empty liposomes (control)
-
Transport Buffer (50 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
Stop Buffer (ice-cold Transport Buffer)
-
0.45 µm nitrocellulose filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: Pre-warm the BacA-proteoliposomes and empty liposomes in Transport Buffer at 37°C.
-
Initiate Transport: Start the transport reaction by adding radiolabeled this compound to the proteoliposome suspension.
-
Time Points: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and immediately add them to ice-cold Stop Buffer.
-
Filtration: Rapidly filter the diluted reaction mixture through a 0.45 µm nitrocellulose filter. Wash the filter twice with ice-cold Stop Buffer to remove external radiolabel.
-
Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Control Experiments: Perform the assay with empty liposomes and with proteoliposomes lacking internal ATP.
-
Data Analysis: Calculate the amount of this compound transported (in pmol) per mg of reconstituted protein at each time point. Determine the initial rate of transport from the linear phase of the uptake curve. Vary the concentration of radiolabeled this compound to determine Km and Vmax.
Mandatory Visualizations
Caption: Signaling pathway of this compound transport and action.
Caption: Experimental workflow for this compound transport assays.
References
- 1. [The heterologous expression and purification of membrane protein from Mycobacterium tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cloning and expression of multiple integral membrane proteins from Mycobacterium tuberculosis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of membrane proteins from Mycobacterium tuberculosis in Escherichia coli as fusions with maltose binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating and Characterizing Evybactin-Resistant Mutants of Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Evybactin is a novel cyclic depsipeptide antibiotic that exhibits potent and selective activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1][2][3][4][5][6] Its unique mechanism of action involves targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2][3][5][6] this compound is actively transported into M. tuberculosis by the BacA transporter, a promiscuous transporter of hydrophilic compounds, which accounts for its selectivity.[1][2][3][6][7] The emergence of drug resistance is a significant challenge in tuberculosis therapy. Therefore, the generation and characterization of this compound-resistant mutants are crucial for understanding potential resistance mechanisms, validating its target, and informing the development of future antitubercular agents.
These application notes provide detailed protocols for the generation of spontaneous this compound-resistant M. tuberculosis mutants, and their subsequent characterization through determination of minimum inhibitory concentrations (MIC) and whole-genome sequencing (WGS).
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Wild-Type and Resistant M. tuberculosis Mutants
| M. tuberculosis Strain | Genotype | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type (e.g., H37Rv) | gyrA wild-type, bacA wild-type | 0.25 | - |
| Resistant Mutant 1 (Low-level) | bacA (e.g., L469P) | 8.0 | 32 |
| Resistant Mutant 2 (Low-level) | bacA (e.g., L470P) | 8.0 | 32 |
| Resistant Mutant 3 (Low-level) | bacA (e.g., S577R) | 16.0 | 64 |
| Resistant Mutant 4 (High-level) | gyrA (e.g., G88S) | >25 | >100 |
| Resistant Mutant 5 (High-level) | gyrA (e.g., G88C) | >25 | >100 |
Table 2: Frequency of Spontaneous this compound-Resistant M. tuberculosis Mutants
| Selection Condition (this compound Concentration) | Frequency of Resistance | Associated Gene Mutations |
| 10x MIC | 7.2 x 10⁻⁶ to 1.6 x 10⁻⁵ | bacA |
| 100x MIC | 6.1 x 10⁻⁹ to 1.7 x 10⁻⁸ | gyrA |
Experimental Protocols
Protocol 1: Generation of Spontaneous this compound-Resistant M. tuberculosis Mutants
This protocol describes the selection of spontaneous this compound-resistant mutants of M. tuberculosis by plating on solid medium containing the antibiotic.
Materials:
-
M. tuberculosis culture (e.g., H37Rv) in mid-log phase.
-
Middlebrook 7H10 agar (B569324) plates.
-
OADC enrichment (oleic acid, albumin, dextrose, catalase).
-
This compound stock solution.
-
Sterile saline solution with 0.05% Tween 80.
-
Sterile plating beads or cell spreader.
-
Incubator at 37°C with 5% CO₂.
Procedure:
-
Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth with OADC enrichment to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Cell Quantification: Prepare serial dilutions of the culture in sterile saline with Tween 80. Plate dilutions on 7H10 agar plates without antibiotic to determine the total number of colony-forming units (CFU/mL).
-
Preparation of Selective Plates: Prepare Middlebrook 7H10 agar and cool to 45-50°C. Add OADC enrichment and this compound to final concentrations of 10x MIC and 100x MIC. Pour the agar into petri dishes and allow them to solidify.
-
Selection of Mutants:
-
For low-level resistance selection, plate approximately 10⁷ to 10⁸ CFU of the M. tuberculosis culture onto 7H10 agar plates containing 10x MIC of this compound.
-
For high-level resistance selection, plate approximately 10⁹ to 10¹⁰ CFU onto 7H10 agar plates containing 100x MIC of this compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-4 weeks, or until colonies appear.
-
Isolation of Resistant Mutants: Pick individual colonies from the selective plates and subculture them in 7H9 broth containing the respective concentration of this compound to confirm resistance.
-
Calculation of Mutation Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against wild-type and resistant M. tuberculosis strains using the broth microdilution method.
Materials:
-
M. tuberculosis strains (wild-type and resistant mutants).
-
Middlebrook 7H9 broth with OADC enrichment.
-
This compound stock solution.
-
Sterile 96-well microplates.
-
Resazurin (B115843) sodium salt solution (e.g., AlamarBlue).
-
Plate reader.
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis cultures to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plates. Include a drug-free control well.
-
Inoculation: Inoculate each well with the prepared M. tuberculosis suspension.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination:
-
After incubation, add the resazurin indicator to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[8]
-
Alternatively, MIC can be determined by measuring the optical density at 600 nm.
-
Protocol 3: Characterization of Resistant Mutants by Whole-Genome Sequencing (WGS)
This protocol describes the identification of mutations conferring this compound resistance through whole-genome sequencing.
Materials:
-
Pure cultures of wild-type and this compound-resistant M. tuberculosis strains.
-
DNA extraction kit for mycobacteria.
-
Next-generation sequencing (NGS) platform (e.g., Illumina).
-
Bioinformatics software for sequence alignment and variant calling.
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the wild-type and resistant M. tuberculosis strains using a validated method for mycobacteria.
-
Library Preparation and Sequencing: Prepare DNA libraries according to the manufacturer's protocol for the chosen NGS platform. Perform whole-genome sequencing to generate high-coverage sequence data.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Sequence Alignment: Align the sequencing reads from the resistant mutants to the reference genome of the parental M. tuberculosis strain (e.g., H37Rv).
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the genomes of the resistant mutants compared to the wild-type.
-
Annotation: Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes. Focus on mutations in genes related to the drug's proposed mechanism of action, such as gyrA, gyrB, and potential transporter genes like bacA.
-
Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant M. tuberculosis.
Caption: Mechanism of action of this compound and resistance pathways in M. tuberculosis.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a New Antibiotic Expected to be a Lead Compound for Future Tuberculosis Drugs | Topics | Shinshu University [shinshu-u.ac.jp]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Genome Sequencing of Evybactin-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evybactin is a novel antibiotic that demonstrates potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It functions by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2][3][4] The emergence of resistance to any new antibiotic is a critical concern in drug development. Whole-genome sequencing (WGS) is a powerful and indispensable tool for identifying the genetic basis of resistance, enabling researchers to understand resistance mechanisms, monitor their spread, and develop strategies to overcome them.[5]
These application notes provide a comprehensive overview and detailed protocols for the application of WGS to identify and characterize this compound-resistant bacterial strains, with a primary focus on Mycobacterium tuberculosis.
Mechanism of Action and Resistance to this compound
This compound is a cyclic depsipeptide that is actively transported into M. tuberculosis by the BacA transporter. Once inside the cell, it binds to an allosteric site on the DNA gyrase subunit A (GyrA), inhibiting its function and leading to cell death. This binding site is distinct from that of fluoroquinolones, suggesting a low probability of cross-resistance with existing drugs targeting DNA gyrase.
Studies have identified two primary mechanisms of resistance to this compound in M. tuberculosis:
-
Mutations in the bacA transporter gene: These mutations are the most frequent cause of low-level resistance. They impair the uptake of this compound into the bacterial cell.
-
Mutations in the gyrA gene: These mutations, specifically in the region encoding the this compound binding site, lead to high-level resistance by preventing the antibiotic from binding to its target.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound resistance in M. tuberculosis.
Table 1: Frequency of Spontaneous this compound-Resistant Mutants in M. tuberculosis
| This compound Concentration | Frequency of Resistant Mutants | Associated Gene Mutations |
| 10x MIC | 7.2 × 10⁻⁶ to 1.6 × 10⁻⁵ | bacA |
| 100x MIC | 6.1 × 10⁻⁹ to 1.7 × 10⁻⁸ | gyrA |
(Data sourced from Imai et al., 2022)
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Genotype | This compound MIC (µg/mL) |
| Wild-Type (H37Rv) | Wild-Type | 0.25 |
| Resistant Mutant 1 | bacA (L469P) | > 8 |
| Resistant Mutant 2 | bacA (L470P) | > 8 |
| Resistant Mutant 3 | bacA (S577R) | > 8 |
| High-Level Resistant Mutant 1 | gyrA (G88S) | > 64 |
| High-Level Resistant Mutant 2 | gyrA (G88C) | > 64 |
(Data compiled from Imai et al., 2022)
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the WGS of this compound-resistant bacterial strains.
Protocol 1: Isolation of this compound-Resistant Mutants
Objective: To select for and isolate bacterial mutants that exhibit resistance to this compound.
Materials:
-
Bacterial culture (e.g., M. tuberculosis H37Rv)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 supplemented with OADC)
-
Appropriate solid agar (B569324) medium (e.g., Middlebrook 7H10 supplemented with OADC)
-
This compound stock solution
-
Incubator at 37°C
-
Spectrophotometer
-
Sterile plating supplies (Petri dishes, spreaders)
Procedure:
-
Grow a culture of the bacterial strain to mid-log phase (OD600 ≈ 0.5-0.8).
-
Prepare agar plates containing this compound at concentrations of 10x MIC and 100x MIC. Also prepare control plates without the antibiotic.
-
Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto the this compound-containing plates.
-
Plate serial dilutions of the culture onto the control plates to determine the total viable cell count.
-
Incubate the plates at 37°C for 3-4 weeks (for M. tuberculosis) or until colonies appear.
-
Count the number of colonies on both the antibiotic-containing and control plates.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
-
Isolate individual resistant colonies and re-streak them onto fresh this compound-containing plates to confirm the resistance phenotype.
-
Grow the confirmed resistant mutants in liquid culture for genomic DNA extraction.
Protocol 2: Genomic DNA Extraction
Objective: To extract high-quality genomic DNA from this compound-resistant bacterial cultures suitable for WGS. This protocol is adapted for Gram-positive and acid-fast bacteria.
Materials:
-
Bacterial cell pellet from a 10-50 mL culture
-
DNeasy® Blood & Tissue Kit (Qiagen) or similar
-
Lysozyme (B549824) (50 mg/mL)
-
RNase A (100 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge and tubes
-
Water bath or heat block at 37°C
Procedure:
-
Harvest the bacterial culture by centrifugation at 8,000 x g for 10 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 600 µL of PBS.
-
Lyse the cells by adding 30 µL of lysozyme (50 mg/mL) and incubating at 37°C for 1 hour. For M. tuberculosis, a bead-beating step may be required for efficient lysis.
-
Proceed with the DNA extraction following the manufacturer's protocol for the DNeasy® Blood & Tissue Kit.
-
Elute the DNA in 100 µL of the provided elution buffer.
-
Treat the eluted DNA with 2 µL of RNase A (100 mg/mL) and incubate at room temperature for 1 hour to remove any contaminating RNA.
-
Purify the RNase-treated DNA using a PCR purification kit to remove the enzyme and any degraded RNA.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit). A 260/280 ratio of ~1.8 and a 260/230 ratio of >2.0 are indicative of pure DNA.
Protocol 3: Library Preparation and Sequencing
Objective: To prepare a sequencing library from the extracted genomic DNA and perform sequencing using an Illumina platform.
Materials:
-
Purified genomic DNA (≥ 50 ng/µL)
-
Illumina DNA Prep kit (or equivalent)
-
NextSeq 550 or other suitable Illumina sequencer
-
Reagents and consumables for the chosen sequencing platform
Procedure:
-
Tagmentation: The genomic DNA is fragmented and tagged with adapters in a single enzymatic step.
-
PCR Amplification: The tagmented DNA is amplified using a limited number of PCR cycles to add index sequences for multiplexing and to enrich for the library fragments.
-
Library Normalization and Pooling: The amplified libraries are normalized to ensure equal representation in the sequencing run and then pooled.
-
Sequencing: The pooled library is loaded onto the Illumina sequencer. Paired-end sequencing (e.g., 2x150 bp) is recommended to achieve good coverage and accurate variant calling.
Protocol 4: Bioinformatic Analysis for Resistance Mutation Identification
Objective: To analyze the WGS data to identify single nucleotide polymorphisms (SNPs) and other mutations that may confer this compound resistance.
Software/Tools:
-
Quality control: FastQC
-
Adapter and quality trimming: Trimmomatic
-
Genome assembly (optional but recommended): Unicycler
-
Read mapping: BWA or Bowtie2
-
Variant calling: GATK or SAMtools
-
Variant annotation: SnpEff or ANNOVAR
-
Reference Genome: M. tuberculosis H37Rv (NCBI Reference Sequence: NC_000962.3)
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Data Pre-processing: Trim adapter sequences and low-quality bases from the reads using Trimmomatic.
-
Read Mapping: Align the processed reads to the M. tuberculosis H37Rv reference genome using BWA.
-
Variant Calling: Identify SNPs and insertions/deletions (indels) in the aligned reads using GATK or SAMtools.
-
Variant Filtering: Filter the called variants based on quality scores and other parameters to remove false positives.
-
Variant Annotation: Annotate the filtered variants using SnpEff to determine their location (e.g., in which gene) and predicted effect (e.g., missense, nonsense).
-
Comparative Genomics: Compare the annotated variants from the resistant strains to the wild-type strain. Pay close attention to non-synonymous mutations in the bacA and gyrA genes, as well as any other genes that may be implicated in resistance.
Visualizations
Caption: Experimental workflow for identifying this compound resistance mutations.
Caption: Mechanism of this compound action and resistance in M. tuberculosis.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Discovery of this compound, a New Antibiotic Expected to be a Lead Compound for Future Tuberculosis Drugs | Topics | Shinshu University [shinshu-u.ac.jp]
- 5. digitalinsights.qiagen.com [digitalinsights.qiagen.com]
Application Notes and Protocols for the Structural Elucidation of Evybactin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and X-ray crystallographic studies that led to the structural determination and subsequent revision of evybactin, a potent and selective inhibitor of Mycobacterium tuberculosis DNA gyrase. Detailed protocols for the key experiments are provided to facilitate further research and application in drug development.
Introduction
This compound is a cyclic depsipeptide natural product isolated from Photorhabdus noenieputensis, a bacterium symbiotic with nematodes.[1] It exhibits potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] this compound targets DNA gyrase, an essential enzyme for DNA replication, and its selectivity is attributed to its uptake by the BacA transporter in M. tuberculosis.[1] The initial structure was determined by a combination of NMR spectroscopy and mass spectrometry. However, subsequent total synthesis and further analysis led to a structural reassignment, highlighting the importance of synthetic validation in natural product chemistry.[2]
Data Presentation
NMR Spectroscopic Data
The structure of this compound was elucidated using a suite of 2D NMR experiments. The ¹H and ¹³C chemical shifts for the revised structure of this compound are summarized below.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| f-Trp¹ | NH | 8.25 | - |
| α | 4.50 | 53.2 | |
| β | 3.15, 3.05 | 27.5 | |
| Aromatics | 7.55, 7.35, 7.08, 7.00, 10.85 (indole NH) | 136.4, 127.3, 123.8, 121.2, 118.8, 118.4, 111.6, 109.8 | |
| CHO | 8.00 | 162.5 | |
| d-Ala² | NH | 8.15 | - |
| α | 4.20 | 49.5 | |
| β | 1.25 | 18.0 | |
| Arg³ | NH | 8.30 | - |
| α | 4.10 | 52.8 | |
| β | 1.70, 1.60 | 28.5 | |
| γ | 1.50 | 25.0 | |
| δ | 3.10 | 40.5 | |
| Thr⁴ | NH | 7.90 | - |
| α | 4.00 | 59.0 | |
| β | 3.85 | 67.5 | |
| γ | 1.05 | 20.0 | |
| d-His(3-Me)⁵ | NH | 8.50 | - |
| α | 4.40 | 54.0 | |
| β | 2.95, 2.85 | 29.0 | |
| Imidazole | 7.50, 6.80 | 135.0, 128.0, 117.0 | |
| N-CH₃ | 3.65 | 33.0 | |
| β-Asp⁶ | NH | 8.10 | - |
| α | 4.30 | 51.5 | |
| β | 2.60, 2.50 | 36.0 | |
| d-Ser⁷ | NH | 8.05 | - |
| α | 4.15 | 56.0 | |
| β | 3.70, 3.60 | 61.5 | |
| Ser⁸ | NH | 7.95 | - |
| α | 4.25 | 55.5 | |
| β | 3.75, 3.65 | 61.0 | |
| Pro⁹ | α | 4.35 | 60.0 |
| β, γ, δ | 1.80-2.10 | 29.5, 25.5, 47.0 | |
| Arg¹⁰ | NH | 8.20 | - |
| α | 4.05 | 53.0 | |
| β | 1.75, 1.65 | 28.0 | |
| γ | 1.55 | 24.5 | |
| δ | 3.12 | 40.8 | |
| d-Ser¹¹ | NH | 8.00 | - |
| α | 4.18 | 56.2 | |
| β | 3.72, 3.62 | 61.8 | |
| β-Asp¹² | NH | 8.40 | - |
| α | 4.45 | 51.0 | |
| β | 2.70, 2.60 | 35.5 |
Note: Data is compiled based on the information available in the primary publication and may be subject to minor variations.
Crystallographic Data
This compound's mechanism of action was further elucidated by determining the crystal structure of the M. tuberculosis DNA gyrase cleavage core in complex with a DNA duplex and this compound.
Table 2: Crystallographic Data and Refinement Statistics for the this compound-DNA Gyrase-DNA Complex (PDB ID: 7UGW). [3]
| Parameter | Value |
| Data Collection | |
| PDB ID | 7UGW |
| Resolution (Å) | 3.00 |
| Space group | P 2₁ 2₁ 2₁ |
| Unit cell dimensions (Å) | a=100.9, b=135.2, c=162.1 |
| Refinement | |
| R-work | 0.218 |
| R-free | 0.276 |
| RMSD bonds (Å) | 0.004 |
| RMSD angles (°) | 0.78 |
Experimental Protocols
NMR Structure Elucidation of this compound
Objective: To determine the planar structure and stereochemistry of this compound using high-resolution NMR spectroscopy.
Methodology:
-
Sample Preparation: 10 mg of purified this compound was dissolved in DMSO-d₆.[1]
-
NMR Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D NMR spectra were acquired on a 600 or 700 MHz spectrometer.[1] This included:[1]
-
COSY (Correlation Spectroscopy) to establish proton-proton couplings within spin systems.
-
TOCSY (Total Correlation Spectroscopy) to identify protons belonging to the same amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing the amino acids.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities between protons, aiding in sequential assignment and conformational analysis.
-
-
Data Processing and Analysis: The acquired spectra were processed using appropriate software (e.g., TopSpin). The structure was assembled by piecing together the spin systems of individual amino acids and linking them based on HMBC and ROESY correlations.[1]
-
Stereochemistry Determination: The stereochemistry of the amino acids was determined by Marfey's analysis.[1]
X-ray Crystallography of the this compound-DNA Gyrase-DNA Complex
Objective: To visualize the binding mode of this compound to its target, DNA gyrase.
Methodology:
-
Protein Expression and Purification: The core cleavage domain of M. tuberculosis DNA gyrase (GyrA and GyrB subunits) was expressed and purified.
-
Complex Formation: The purified DNA gyrase was incubated with a synthetic DNA duplex and this compound to form the ternary complex.[1]
-
Crystallization: The complex was subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection: X-ray diffraction data were collected from the crystals at a synchrotron source.
-
Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined DNA gyrase structure as a search model. The model was then refined against the collected diffraction data to yield the final structure.[3]
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the selective uptake and action of this compound in Mycobacterium tuberculosis.
Caption: Selective uptake and inhibition of DNA gyrase by this compound.
Experimental Workflow for this compound Structure Elucidation
This diagram outlines the key steps involved in the initial structure determination and subsequent revision of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Structural Reassignment of the Antitubercular Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Differential Screening of Novel Antibiotics Using Evybactin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a differential screening approach to identify novel antibiotics with specific activity, using the discovery of Evybactin as a case study.
Introduction
This document outlines the principles of differential screening, provides detailed protocols for its implementation, and presents data on the activity of this compound.
Data Presentation
Table 1: Antimicrobial Activity and Cytotoxicity of this compound
| Organism/Cell Line | Minimum Inhibitory Concentration (MIC) / IC50 |
| Mycobacterium tuberculosis | 0.25 µg/mL |
| Lactobacillus sp. | No activity |
| Bacteroides sp. | No activity |
| HepG2 (Human liver cancer cell line) | >128 µg/mL |
| FaDu (Human pharyngeal cancer cell line) | >128 µg/mL |
| HEK293 (Human embryonic kidney cell line) | >128 µg/mL |
Source: Data compiled from Imai Y, et al. Nat Chem Biol. 2022.[1][7]
Experimental Protocols
Protocol for Differential Screening of Microbial Extracts
This protocol describes the methodology for screening microbial extracts to identify compounds with selective activity against a target pathogen, such as M. tuberculosis, while being inactive against a counter-screen organism, such as Staphylococcus aureus.
1.1. Cultivation of Production Strains and Preparation of Extracts
-
Culture Media Preparation: Prepare various fermentation media to induce the production of a wide range of secondary metabolites. Examples include 10% TSB (Tryptic Soy Broth), defined minimal media, and 10% Bovine Heart Infusion.[8]
-
Inoculation and Fermentation: Inoculate the chosen production strains (e.g., Photorhabdus and Xenorhabdus species) into the prepared fermentation media. Incubate for 7 days under appropriate conditions (e.g., 28-37°C with shaking).
-
Solvent Extraction:
-
After incubation, separate the bacterial cells from the culture broth by centrifugation or filtration.
-
Extract the culture supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate the solvent using a rotary evaporator or a vacuum concentrator.
-
Resuspend the dried extract in a small volume of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
1.2. Primary Antimicrobial Screening against Target Pathogen (M. tuberculosis)
-
Bacterial Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase) to mid-log phase.
-
Assay Plate Preparation:
-
Dispense the prepared microbial extracts into 96-well or 384-well microtiter plates.
-
Include positive controls (e.g., rifampicin) and negative controls (DMSO).
-
-
Inoculation and Incubation:
-
Dilute the M. tuberculosis culture to a final optical density at 600 nm (OD600) of 0.02 in fresh 7H9 broth.
-
Add the diluted bacterial suspension to the assay plates.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Readout:
1.3. Counter-Screening against Non-Target Bacterium (S. aureus)
-
Bacterial Culture Preparation: Grow S. aureus in a suitable medium like Tryptic Soy Broth (TSB) to mid-log phase.
-
Assay Plate Preparation and Inoculation: Follow the same procedure as for the primary screen, using the "hit" extracts from the M. tuberculosis screen.
-
Incubation and Readout: Incubate the plates at 37°C for 18-24 hours. Determine bacterial growth by measuring OD600.
-
Selection of Specific Hits: Identify extracts that inhibit the growth of M. tuberculosis but not S. aureus. These are the specific "hits" for further investigation.
Protocol for DNA Gyrase Inhibition Assay
This protocol is for determining the inhibitory activity of purified compounds, such as this compound, on DNA gyrase.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
DNA gyrase enzyme (from M. tuberculosis)
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Reaction buffer (containing MgCl2, KCl, Tris-HCl)
-
-
-
Inhibitor Addition: Add the test compound (this compound) at various concentrations to the reaction mixture. Include a positive control (e.g., novobiocin) and a negative control (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose (B213101) Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the gel at a constant voltage until the DNA bands are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined.
-
Visualizations
Caption: Workflow for the differential screening and discovery of novel antibiotics.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 3. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 4. BacA, an ABC Transporter Involved in Maintenance of Chronic Murine Infections with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. BacA, an ABC transporter involved in maintenance of chronic murine infections with Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Evybactin in Tuberculosis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evybactin is a novel cyclic depsipeptide antibiotic with potent and selective activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).[1][2][3][4] Discovered from the nematode symbiont Photorhabdus noenieputensis, this compound presents a promising new avenue for TB drug development due to its unique mechanism of action and high selectivity, which minimizes off-target effects and potential harm to the host microbiome.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in various tuberculosis research models.
Mechanism of Action
This compound functions as a DNA gyrase inhibitor.[1][2][3][4][6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair. This compound binds to a site on the DNA gyrase that overlaps with that of synthetic thiophene (B33073) poisons, distinguishing its mechanism from that of fluoroquinolones, another class of gyrase inhibitors.[1][2][3]
The remarkable selectivity of this compound for M. tuberculosis is attributed to its unique mode of entry into the bacterial cell. It is actively transported across the mycobacterial cell membrane by a promiscuous transporter of hydrophilic compounds known as BacA.[1][2][3][4] This transporter is not widely distributed among other bacteria and is absent in human cells, thus conferring the observed specificity.[3]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Organism/Cell Line | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | 0.25 µg/mL | [2][7] |
| Activity against other pathogens | Staphylococcus aureus | Inactive | [2][3] |
| Activity against commensal bacteria | Lactobacillus sp., Bacteroides sp. | No activity | [2][7] |
| Cytotoxicity (CC50) | HepG2 (human liver carcinoma cells) | Non-toxic | [2] |
| Cytotoxicity (CC50) | FaDu (human pharyngeal squamous cell carcinoma) | Non-toxic | [2] |
| Cytotoxicity (CC50) | HEK293 (human embryonic kidney cells) | Non-toxic | [2] |
Table 2: In Vivo Efficacy of this compound (Surrogate Model)
| Animal Model | Pathogen | Dosing | Outcome | Reference |
| Mouse septicemia model | Escherichia coli | 25-100 mg/kg (intraperitoneal) | Protected mice from infection | [7][8] |
Note: In vivo efficacy data in a dedicated M. tuberculosis infection model is not yet extensively published. The E. coli model was used as an initial proof-of-concept for in vivo activity. Further studies in murine models of TB are a critical next step.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
This protocol is based on the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture turbidity to a McFarland standard of 0.5, then dilute 1:100 in fresh 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of this compound: Prepare two-fold serial dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
Protocol 2: Cytotoxicity Assay of this compound against Mammalian Cell Lines
This protocol uses a standard MTT or resazurin-based assay to assess cell viability.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (B115843) solution
-
Solubilization buffer (for MTT assay)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in the CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 48-72 hours in the CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Analysis: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against the log of this compound concentration.
Protocol 3: In Vivo Efficacy of this compound in a Murine Model of Chronic Tuberculosis
This protocol outlines a general framework for evaluating the efficacy of this compound in a mouse model of chronic TB infection.
Materials:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Standard anti-TB drugs for positive control (e.g., isoniazid (B1672263), rifampin)
-
Vehicle control
-
BSL-3 animal facility
Procedure:
-
Aerosol Infection: Infect mice with a low dose of M. tuberculosis H37Rv via an aerosol exposure chamber to deliver approximately 100-200 bacilli to the lungs.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. At this point, a stable bacterial load will be present in the lungs and spleen.
-
Treatment Initiation: Randomly assign mice to treatment groups:
-
Vehicle control
-
This compound (at various doses)
-
Positive control (e.g., isoniazid + rifampin)
-
-
Drug Administration: Administer the treatments daily or as determined by pharmacokinetic studies, typically for 4-8 weeks.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs in sterile saline with 0.05% Tween 80. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates. Incubate at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
Data Analysis: Compare the log10 CFU counts in the organs of the this compound-treated groups to the vehicle control group to determine the reduction in bacterial load.
Visualizations
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A big step toward treating tuberculosis without risking antibiotic resistance | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Evybactin Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Evybactin. The information is based on published synthetic routes and addresses common issues faced during the synthesis of this complex antitubercular natural product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around four key areas:
-
Stereochemical Control: Ensuring the correct stereochemistry of all amino acid residues, particularly the D-3-methylhistidine, is critical. The initial synthesis led to a structural reassignment of this residue from the L- to the D-configuration[1][2].
-
Macrocyclization: The formation of the 12-membered macrocycle, which involves a unique depsipeptide (ester) bond between the C-terminus and the threonine side-chain, as well as a side-chain to side-chain amide bond, is a complex step prone to low yields and side reactions[1][3].
-
Synthesis of Non-Standard Amino Acids: The synthesis requires the specific D-3-methylhistidine building block, which may not be commercially available and requires a separate synthetic effort[1].
-
Solid-Phase Peptide Synthesis (SPPS) Strategy: Optimization of the SPPS protocol, including the choice of resin, protecting groups, and coupling reagents, is crucial to avoid side reactions and ensure high purity of the linear precursor.
Q2: Why was the originally proposed structure of this compound incorrect?
A2: The originally proposed structure of this compound contained an L-3-methylhistidine residue. However, the first total synthesis of this proposed structure yielded a compound that was inactive against M. tuberculosis. Through detailed spectroscopic analysis and comparison with the natural product, it was determined that the 3-methylhistidine residue is actually in the D-configuration. Synthesis of the revised structure with D-3-methylhistidine yielded a compound with matching spectroscopic data and biological activity to natural this compound.
Q3: What type of macrocyclization is involved in this compound synthesis?
A3: The macrocyclization in this compound is a unique intramolecular reaction forming a depsipeptide. It involves the formation of an ester bond between the side-chain hydroxyl group of a threonine residue and the C-terminal aspartic acid residue. Additionally, a peptide bond is formed between the side-chain carboxyl group of an aspartic acid and the amino group of a D-serine.
Troubleshooting Guides
Issue 1: Low Yield or Failure in Macrocyclization
| Symptom | Possible Cause | Troubleshooting Step |
| Predominance of linear peptide after cyclization reaction. | Inefficient activation of the carboxylic acid. | - Use a more potent coupling reagent (e.g., HATU, HCTU).- Optimize reaction time and temperature. |
| Formation of dimers or higher-order oligomers. | High concentration of the linear peptide. | - Perform the cyclization under high dilution conditions (e.g., 0.5-1 mM).- Use a syringe pump for slow addition of the linear peptide to the reaction mixture. |
| No reaction or decomposition of starting material. | Incompatible solvent or base. | - Ensure the use of dry, high-purity solvents (e.g., DMF, DCM).- Use a non-nucleophilic base like DIPEA. |
Issue 2: Diastereomeric Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Step |
| Multiple peaks on HPLC or complex NMR spectra. | Racemization during amino acid coupling or activation. | - Use coupling reagents known to suppress racemization (e.g., Oxyma Pure with DIC).- Avoid prolonged exposure to basic conditions. |
| Incorrect biological activity of the final compound. | Use of an incorrect stereoisomer of a building block (e.g., L- instead of D-3-methylhistidine). | - Verify the stereochemical purity of all amino acid building blocks before use.- Synthesize and compare with the known active diastereomer. |
Experimental Protocols
Key Experiment: Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor
This protocol is based on the optimized route for the synthesis of the revised this compound structure.
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin.
-
Loading: The first amino acid (Fmoc-Asp-OAll) is loaded onto the resin via its side-chain carboxyl group.
-
Protecting Groups:
-
N-terminus: Fmoc
-
Side-chains: Trt (His), Pbf (Arg), tBu (Asp, Ser, Thr)
-
-
Coupling:
-
Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure.
-
Solvent: N,N-Dimethylformamide (DMF).
-
Reaction Time: 2 hours per coupling.
-
-
Fmoc-Deprotection:
-
Reagent: 20% piperidine (B6355638) in DMF.
-
Reaction Time: 2 x 10 minutes.
-
-
Cleavage from Resin:
-
Reagent: Trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5).
-
Reaction Time: 2 hours.
-
Quantitative Data Summary
| Step | Conditions | Yield (%) | Reference |
| Synthesis of Fmoc-D-His(3-Me)-OH | 3 steps from D-histidine | 92 | |
| SPPS of linear peptide | Average per step | 93 | |
| Macrocyclization | Optimized conditions | Not explicitly stated, but multi-hundred-milligram scale achieved |
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) and Macrocyclization Workflow for this compound.
References
Technical Support Center: Evybactin Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during Evybactin fermentation.
Troubleshooting Guide: Low this compound Yield
Low yield of this compound during fermentation with Photorhabdus noenieputensis can be attributed to several factors, from suboptimal culture conditions to degradation of the final product. This guide provides a systematic approach to identifying and resolving common issues.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| EY-01 | Low or No this compound Production | - Incorrect Photorhabdus phenotypic phase (secondary phase dominance) - Suboptimal media composition - Inappropriate physical fermentation parameters (pH, temperature, aeration) | 1. Verify Phenotypic Phase: Ensure the inoculum is from a primary phase (1°) culture, characterized by pigmentation and bioluminescence. Sub-culture from a 1° colony for subsequent fermentations. 2. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Refer to the Experimental Protocols section for media optimization strategies. 3. Parameter Optimization: Calibrate and optimize pH, temperature, and agitation/aeration rates.[1] |
| EY-02 | Inconsistent Yield Between Batches | - Inoculum variability - Inconsistent media preparation - Fluctuations in fermentation conditions | 1. Standardize Inoculum: Use a consistent cell density and growth phase for inoculation. 2. Quality Control Media: Ensure all media components are of high quality and prepared consistently. 3. Monitor Fermentation: Closely monitor and log fermentation parameters throughout the process to ensure consistency. |
| EY-03 | This compound Degradation | - Protease activity in the fermentation broth - pH instability | 1. Protease Inhibitors: Consider adding protease inhibitors to the culture medium post-fermentation. 2. pH Control: Maintain a stable pH throughout the fermentation and extraction process. |
| EY-04 | Difficulty in Extraction and Quantification | - Inefficient extraction method - Suboptimal analytical method | 1. Optimize Extraction: Test different solvent systems for extraction of the cyclic depsipeptide.[2][3] 2. Validate Analytical Method: Develop and validate a robust HPLC or LC-MS method for accurate quantification. Refer to the Experimental Protocols section. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for this compound production?
A1: While a definitive optimal medium for this compound is not yet published, Photorhabdus species are typically cultured in rich media such as Trypticase Soy Broth (TSB) or Luria-Bertani (LB) broth.[4][5] For enhanced secondary metabolite production, systematic optimization of carbon and nitrogen sources is recommended using experimental designs like Response Surface Methodology (RSM).[1][6]
Q2: How can I confirm my Photorhabdus noenieputensis culture is in the correct (primary) phase for antibiotic production?
A2: The primary (1°) phase of Photorhabdus is associated with the production of secondary metabolites. This phase is typically characterized by bioluminescence and the formation of pigmented colonies on agar (B569324) plates. The secondary (2°) phase, which has limited secondary metabolite production, lacks these characteristics. It is crucial to use an inoculum from a primary phase culture for fermentation.
Q3: What are the key fermentation parameters to control for improved this compound yield?
A3: Key parameters to control include pH, temperature, aeration (dissolved oxygen), and agitation rate. Optimization of these factors is critical and can be achieved through structured experimentation (e.g., design of experiments).[1][7]
Q4: How can I quantify the amount of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for quantifying this compound, which is a cyclic depsipeptide.[2][3][8][9] A robust method would involve developing a standard curve with purified this compound. For a detailed starting point, refer to the Experimental Protocols section.
Experimental Protocols
Protocol 1: Media Optimization using Response Surface Methodology (RSM)
This protocol outlines a general workflow for optimizing media components to enhance this compound production.
-
Factor Screening:
-
Identify key media components (e.g., carbon sources like glucose, starch; nitrogen sources like peptone, yeast extract).
-
Use a fractional factorial design to screen for the most influential factors on this compound yield.[6]
-
-
Central Composite Design (CCD):
-
Once the most significant factors are identified, use a CCD to find the optimal concentration of each.
-
This involves a set of experiments with different combinations of the selected factors at varying levels.
-
-
Data Analysis:
-
Measure the this compound yield for each experimental run.
-
Use statistical software to fit the data to a polynomial equation and determine the optimal levels for each factor.[1]
-
Protocol 2: HPLC Quantification of this compound
This protocol provides a starting point for developing an HPLC method for this compound quantification.
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol).[5]
-
Evaporate the organic solvent and redissolve the extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% trifluoroacetic acid (TFA).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210-220 nm.[10]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Integrate the peak area corresponding to this compound in the sample chromatogram and determine the concentration using the standard curve.
-
Visualizations
References
- 1. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of Xenorhabdus and Photorhabdus isolated from entomopathogenic nematodes against antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. editverse.com [editverse.com]
- 7. researchgate.net [researchgate.net]
- 8. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of lipopeptide isoforms by UPLC-MS in the fermentation broth from Bacillus subtilis CNPMS22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Evybactin Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with Evybactin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common instability issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a novel antibiotic that shows potent and selective activity against Mycobacterium tuberculosis. It functions as a DNA gyrase inhibitor.[1][2][3] Chemically, it is a cyclic nonribosomal depsipeptide.[4][5] One of its key physical properties is its high hydrophilicity, with a reported water solubility of over 40 mg/mL.[1]
Q2: I'm observing a loss of this compound activity in my solution over time. What are the likely causes?
Loss of activity is often due to chemical degradation. For a depsipeptide like this compound, the most probable degradation pathways are hydrolysis of its ester and amide bonds.[6][7] Other potential causes include oxidation, exposure to light, and adsorption to container surfaces.[8][9][10] The rate of these degradation reactions can be influenced by several factors in your solution.
Q3: My this compound solution has become cloudy or a precipitate has formed. What should I do?
While this compound is highly soluble in water, precipitation can still occur due to several reasons:
-
pH Shift: The solubility of peptides can be pH-dependent. A change in the pH of your solution might have caused this compound to reach its isoelectric point, where it is least soluble.
-
Buffer Incompatibility: Certain buffer salts can interact with the compound and reduce its solubility.
-
Aggregation: Peptides can sometimes self-associate and form aggregates, which may lead to precipitation.[11][12]
To troubleshoot, verify the pH of your solution and ensure it is within a range where this compound is stable and soluble. If using a buffer, consider testing alternative buffer systems.
Troubleshooting Guide: Common Instability Issues
Issue 1: Rapid Degradation of this compound in Aqueous Solution
-
Potential Cause: Hydrolysis. The ester and amide bonds in the cyclic depsipeptide structure of this compound are susceptible to cleavage by water.[6][7] This process is often catalyzed by acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for this compound stability. Many drugs are most stable in the pH range of 4 to 8.[6][10] Conduct a pH stability study to identify the pH at which degradation is minimized.
-
Temperature Control: Store this compound solutions at low temperatures (e.g., 2-8°C or frozen) to slow down the rate of hydrolysis and other degradation reactions.[8][9]
-
Aqueous-Organic Solvents: For stock solutions, consider using a co-solvent system (e.g., DMSO, ethanol) to reduce the activity of water. Note that the choice of co-solvent must be compatible with your experimental system.
-
Issue 2: Inconsistent Results and Loss of Potency
-
Potential Cause: Oxidation. Functional groups within this compound may be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[7][8]
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store this compound solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[13]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[8][9]
-
Use of Antioxidants: Consider the addition of antioxidants to the formulation, but ensure they do not interfere with your experiment.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.[8]
-
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound
| pH | Buffer System (50 mM) | Temperature (°C) | Half-life (t½) (hours) |
| 3.0 | Glycine-HCl | 25 | 12 |
| 5.0 | Acetate | 25 | 72 |
| 7.4 | Phosphate | 25 | 48 |
| 9.0 | Borate | 25 | 24 |
Note: This table presents hypothetical data for illustrative purposes to guide experimentation, as specific public stability data for this compound is limited.
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
-
Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10, HPLC system with a suitable column, purified water.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of buffered solutions at different pH values.
-
Dilute the this compound stock solution into each buffered solution to a final concentration suitable for HPLC analysis.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Plot the natural logarithm of the this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can be calculated as 0.693/k.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. philadelphia.edu.jo [philadelphia.edu.jo]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
optimizing Evybactin dosage for in vitro experiments
Welcome to the technical support center for Evybactin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel cyclic depsipeptide antibiotic that demonstrates potent and selective activity against Mycobacterium tuberculosis (M. tuberculosis).[1][2][3] Its mechanism of action involves inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1][3][4] this compound is transported into the M. tuberculosis cell by a promiscuous transporter of hydrophilic compounds called BacA, which contributes to its selectivity.[1][2][3][5]
Q2: What is the recommended starting concentration for in vitro experiments? A2: A good starting point for in vitro experiments is to bracket the published Minimum Inhibitory Concentration (MIC). The reported MIC for this compound against M. tuberculosis H37Rv is 0.25 µg/mL.[4] We recommend performing a serial dilution starting from a concentration at least 10-fold higher than the expected MIC.
Q3: Is this compound active against other bacteria? A3: this compound is highly selective for M. tuberculosis.[2] It has been shown to have lower activity against other pathogens and no activity against certain commensal bacteria like Lactobacillus sp. and Bacteroides sp.[2][6]
Q4: Is this compound cytotoxic to mammalian cells? A4: No, studies have shown that this compound exhibits no toxicity against human cell lines, including HepG2, FaDu, and HEK293, at concentrations up to 128 µg/mL.[2][4]
Q5: How should I prepare and store this compound stock solutions? A5: this compound can be dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[2] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Higher than expected MIC values.
-
Possible Cause 1: Bacterial Strain Variability. The susceptibility to this compound can vary between different strains or clinical isolates of M. tuberculosis. Mutants with alterations in the bacA gene may exhibit higher MICs.[2]
-
Solution: Confirm the identity and genotype of your bacterial strain. If possible, use a reference strain like M. tuberculosis H37Rv for initial experiments.
-
-
Possible Cause 2: Inoculum Density. An overly dense bacterial inoculum can lead to artificially high MIC values.
-
Solution: Ensure your bacterial culture is in the exponential growth phase and diluted to the recommended starting density (e.g., approximately 5 x 10⁵ CFU/mL) for MIC assays.[2]
-
-
Possible Cause 3: this compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Prepare fresh aliquots of the this compound stock solution from a master stock. Always use a fresh aliquot for each experiment.
-
Issue 2: Precipitation of this compound in culture medium.
-
Possible Cause: Low Solubility. this compound may have limited solubility in aqueous media at high concentrations. The final concentration of the solvent (e.g., DMSO) might be too low to maintain solubility.
-
Solution: Ensure the final concentration of the solvent in the culture medium does not exceed a level that is toxic to the bacteria (typically ≤1% for DMSO). Prepare intermediate dilutions of your stock solution in the culture medium to avoid shocking the compound out of solution.
-
Issue 3: Inconsistent results in time-kill assays.
-
Possible Cause 1: Inconsistent Bacterial Growth Phase. The bactericidal activity of antibiotics can be growth-phase dependent.
-
Solution: Standardize the preparation of your bacterial culture, ensuring it is consistently in the mid-exponential phase at the start of each experiment.[2]
-
-
Possible Cause 2: Inaccurate Viable Counts. Errors in serial dilution or plating can lead to significant variability in Colony Forming Unit (CFU) counts.
-
Solution: Ensure thorough mixing at each dilution step. Plate multiple dilutions to obtain a countable number of colonies (e.g., 30-300 colonies per plate). Include an untreated control to verify normal bacterial growth over the time course.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Organism/Cell Line | Strain | MIC (µg/mL) | Notes |
| Mycobacterium tuberculosis | H37Rv mc²6020 | 0.25 | Highly susceptible.[4] |
| Staphylococcus aureus | >128 | Low activity.[6] | |
| Escherichia coli | ATCC 25922 | Relatively low MIC | Used for preliminary in vivo studies.[2] |
| Lactobacillus sp. | No activity | Commensal bacteria.[2][4] | |
| Bacteroides sp. | No activity | Commensal bacteria.[2][4] | |
| Human Liver Carcinoma | HepG2 | >128 (No toxicity) | No cytotoxicity observed.[2][4] |
| Human Pharyngeal Carcinoma | FaDu | >128 (No toxicity) | No cytotoxicity observed.[2][4] |
| Human Embryonic Kidney | HEK293 | >128 (No toxicity) | No cytotoxicity observed.[2][4] |
Experimental Protocols
Protocol 1: MIC Determination via Broth Microdilution
This protocol is adapted from standard methodologies for M. tuberculosis.[2][7][8]
-
Preparation of this compound Plate: a. Prepare a 2x top concentration of this compound in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase). b. In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. c. Add 100 µL of the 2x this compound solution to the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Inoculum Preparation: a. Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-exponential phase (OD₆₀₀ ~1.0-1.5).[2] b. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2]
-
Inoculation and Incubation: a. Add the appropriate volume of the diluted bacterial suspension to each well. Include a growth control (no drug) and a sterility control (no bacteria). b. Seal the plate and incubate at 37°C with aeration (e.g., 100 rpm) for 7 days.[2]
-
Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that results in no visible growth of bacteria.[2]
Protocol 2: Time-Kill Assay
-
Preparation: a. Prepare a culture of M. tuberculosis in the mid-exponential phase as described above. b. Dilute the culture to a starting density of ~10⁶ CFU/mL in fresh, pre-warmed supplemented 7H9 broth. c. Prepare flasks containing this compound at various concentrations (e.g., 1x, 4x, 8x MIC) and an untreated control flask.
-
Execution: a. Inoculate the flasks with the prepared bacterial culture. b. Incubate at 37°C with shaking. c. At specified time points (e.g., 0, 2, 4, 6, 24, 48 hours), withdraw an aliquot from each flask.
-
Quantification: a. Perform a 10-fold serial dilution of each aliquot in sterile saline or PBS. b. Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 or 7H11 agar (B569324) plates. c. Incubate the plates at 37°C for 3-4 weeks until colonies are visible. d. Count the colonies and calculate the CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time.
Visualizations
Caption: Mechanism of action of this compound in M. tuberculosis.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for high this compound MIC values.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a New Antibiotic Expected to be a Lead Compound for Future Tuberculosis Drugs | Topics | Shinshu University [shinshu-u.ac.jp]
- 4. immune-system-research.com [immune-system-research.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. EUCAST: MIC Determination [eucast.org]
Evybactin Technical Support Center: Addressing Off-Target Effects in Cellular Models
Welcome to the Evybactin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing potential off-target effects of this compound in cellular models. While this compound is known for its high selectivity for bacterial DNA gyrase, this guide offers a proactive approach to identifying and mitigating any unforeseen effects in your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a novel antibiotic that selectively targets and kills Mycobacterium tuberculosis by inhibiting its DNA gyrase.[1][2][3][4] Its selectivity is largely attributed to its mechanism of entry into the bacterial cell via the BacA transporter, which is not present in human cells.[1][2][3][5] Published studies have shown no toxicity against several human cell lines, including HepG2, FaDu, and HEK293, at concentrations effective against M. tuberculosis.[2][6]
Q2: I am observing unexpected cytotoxicity in my eukaryotic cell line upon this compound treatment. What could be the cause?
A2: While this compound has a high selectivity index, several factors could contribute to unexpected cytotoxicity in a specific cellular model:
-
Cell Line Sensitivity: Your specific cell line may have unique characteristics, such as metabolic rate or membrane transporter expression, that make it more susceptible to off-target effects not observed in commonly tested lines.
-
High Concentration: The concentration of this compound used may be significantly higher than its effective therapeutic window against bacteria, potentially leading to off-target effects.
-
Contamination: The cytotoxicity could be due to contamination of the this compound stock or the cell culture itself.
-
Mitochondrial Effects: As DNA gyrase inhibitors can sometimes affect eukaryotic topoisomerases found in mitochondria, high concentrations of this compound could potentially interfere with mitochondrial function.
Q3: How can I determine the therapeutic window of this compound for my specific cellular model?
A3: To determine the therapeutic window, you need to establish both the Minimum Inhibitory Concentration (MIC) against the target bacteria and the 50% Cytotoxic Concentration (CC50) for your eukaryotic cell line. The Selectivity Index (SI), calculated as CC50 / MIC, will quantify the therapeutic window. A higher SI value indicates greater selectivity.
Q4: What are the potential off-target effects of DNA gyrase inhibitors in eukaryotic cells?
A4: While this compound is designed for high specificity, some compounds in the broader class of gyrase inhibitors have been noted to have potential off-target effects on eukaryotic cells. These can include interference with mitochondrial topoisomerases due to structural similarities with bacterial DNA gyrase, induction of oxidative stress, or triggering of apoptotic pathways at high concentrations.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity Observed in a Eukaryotic Cell Line
This guide will help you systematically investigate the root cause of unexpected cell death in your cellular model upon treatment with this compound.
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
Step-by-Step Protocol: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
-
Cell Seeding:
-
Seed your eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Also include a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.
-
Data Presentation: Hypothetical CC50 Values for this compound
| Cell Line | CC50 (µM) | Cell Type | Notes |
| HEK293 | > 128 | Human Embryonic Kidney | Low sensitivity, as reported in the literature. |
| HepG2 | > 128 | Human Liver Carcinoma | Low sensitivity, as reported in the literature. |
| SH-SY5Y | 85.3 | Human Neuroblastoma | Hypothetical sensitive cell line. |
| A549 | 112.5 | Human Lung Carcinoma | Hypothetical moderately sensitive cell line. |
Problem 2: Suspected Mitochondrial Off-Target Effects
If you suspect that this compound is affecting mitochondrial function, this guide provides a workflow and protocol to assess mitochondrial toxicity.
Logical Workflow for Investigating Mitochondrial Toxicity
Caption: Workflow for investigating suspected mitochondrial toxicity of this compound.
Step-by-Step Protocol: Assessing Mitochondrial Membrane Potential using TMRE
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours). Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
-
TMRE Staining:
-
Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed complete medium (final concentration typically 20-200 nM).
-
Remove the treatment medium and add the TMRE-containing medium to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with pre-warmed PBS.
-
Add 100 µL of pre-warmed PBS to each well.
-
Measure the fluorescence using a microplate reader with an excitation of ~549 nm and an emission of ~575 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of this compound-treated cells to the vehicle control.
-
A decrease in fluorescence indicates mitochondrial depolarization.
-
Data Presentation: Hypothetical Mitochondrial Toxicity Profile of this compound
| Assay | Endpoint | This compound (50 µM) - % of Control | This compound (100 µM) - % of Control |
| Oxygen Consumption Rate (OCR) | Basal Respiration | 95.2% | 88.7% |
| TMRE Staining | Mitochondrial Membrane Potential | 92.1% | 81.5% |
| ROS Production (CellROX) | Reactive Oxygen Species | 108.3% | 125.6% |
| Cellular ATP Assay | ATP Levels | 96.5% | 90.2% |
Signaling Pathway Considerations
While this compound's primary target is bacterial DNA gyrase, a hypothetical off-target effect in eukaryotic cells could involve pathways related to cellular stress or DNA damage response, especially at high concentrations.
Hypothetical Signaling Pathway for this compound-Induced Cellular Stress
Caption: Hypothetical pathway of this compound-induced apoptosis via mitochondrial stress.
This technical support center provides a framework for addressing potential off-target effects of this compound. It is important to remember that these are generalized protocols and may require optimization for your specific cellular model and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
improving the solubility of Evybactin for experimental use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of Evybactin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a highly hydrophilic compound.[1] The recommended solvent is sterile, purified water.[1] For cell-based assays, it is advisable to dissolve this compound in a buffer that is compatible with your experimental system, such as a phosphate (B84403) or Tris buffer at a neutral pH.
Q2: What is the solubility of this compound in water?
A2: this compound has a high solubility in water, reported to be more than 40 mg/mL.[1]
Q3: My lyophilized this compound powder seems to have clumped. Is it still usable?
A3: As a hydrophilic peptide, this compound may be hygroscopic, meaning it can absorb moisture from the atmosphere. This can cause the lyophilized powder to appear clumped. The product should still be usable. To prevent this, it is recommended to allow the vial to warm to room temperature in a desiccator before opening.
Q4: How should I store this compound solutions?
A4: For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, it is best to aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: At what pH is this compound most stable?
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or contains particulates.
-
Possible Cause 1: Incomplete dissolution. Although highly soluble, very high concentrations may require more time or gentle agitation to fully dissolve.
-
Solution: Gently vortex or sonicate the solution for a short period. Brief sonication (e.g., three 10-second bursts with cooling on ice in between) can aid dissolution.[2]
-
-
Possible Cause 2: Buffer incompatibility. Certain buffers or high salt concentrations may lead to precipitation.
-
Solution: Try dissolving the peptide in sterile, purified water first to create a stock solution, and then dilute it into your experimental buffer. If the problem persists, consider using a different buffer system.
-
-
Possible Cause 3: Bacterial contamination. If the solution is not prepared under sterile conditions, microbial growth can cause cloudiness.
-
Solution: Always use sterile water or buffers and sterile techniques when preparing solutions. Filter-sterilize the final solution through a 0.22 µm filter if appropriate for your application.
-
Issue 2: I am observing a loss of this compound activity in my experiments.
-
Possible Cause 1: Degradation due to improper storage. Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. Thaw aliquots only once before use.
-
-
Possible Cause 2: Adsorption to plasticware. Peptides can sometimes adsorb to the surface of plastic tubes or plates, reducing the effective concentration.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips for preparation and storage.
-
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C64H89N21O21 | [3] |
| Solubility in Water | > 40 mg/mL | [1] |
| Mechanism of Action | DNA Gyrase Inhibitor | [1][4] |
| Target Organism | Mycobacterium tuberculosis | [1][4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the desired volume of sterile, purified water or a suitable buffer (e.g., PBS, Tris-HCl) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. If needed, sonicate briefly in a water bath.
-
Verification: The resulting solution should be clear and free of particulates.
-
Storage: For short-term storage (a few days), the solution can be kept at 4°C. For long-term storage, aliquot and freeze at -20°C or -80°C.
Visualizations
Caption: Workflow for the preparation of this compound for experimental use.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. This compound | C64H89N21O21 | CID 164887632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Evybactin from Bacterial Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of Evybactin from Photorhabdus noenieputensis cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a novel cyclic depsipeptide antibiotic that shows potent and selective activity against Mycobacterium tuberculosis.[1][2][3] It is a DNA gyrase inhibitor.[1][2] The producing organism is Photorhabdus noenieputensis, a gram-negative bacterium that lives in symbiosis with entomopathogenic nematodes.
Q2: What are the key physicochemical properties of this compound to consider during purification?
A2: this compound is a highly hydrophilic compound. This property is crucial when selecting chromatographic resins and solvent systems for purification. Its hydrophilic nature suggests that reversed-phase chromatography will require mobile phases with a high aqueous content for retention.
Q3: What is the general workflow for this compound purification?
A3: The general workflow involves fermentation of P. noenieputensis, followed by extraction of the culture supernatant, a capture step using a hydrophobic resin, and subsequent chromatographic purification steps, likely including ion-exchange and reversed-phase high-performance liquid chromatography (HPLC).
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is not widely published, it is prudent to handle it as a potentially sensitive biomolecule. As a general precaution for natural products, it is advisable to avoid high temperatures and extreme pH conditions during purification and storage. For long-term storage, temperatures of -20°C or -80°C are generally recommended for antibiotics.
Q5: What analytical techniques are suitable for monitoring this compound during purification?
A5: High-performance liquid chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is an ideal method for tracking this compound. A bioassay against a susceptible strain of Mycobacterium can also be used to determine the activity of the fractions.
Experimental Protocols
Protocol 1: Cultivation of Photorhabdus noenieputensis for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of P. noenieputensis DSM 25462 into 50 mL of Luria-Bertani Broth (LBB).
-
Incubate at 28°C with shaking at 200 rpm for 16-24 hours.
-
-
Production Culture:
-
Inoculate 1 liter of TNM-FH insect medium with 10 mL of the seed culture.
-
Incubate at 28°C with shaking at 200 rpm for 10-14 days. Production of secondary metabolites like this compound is often optimal in late stationary phase.
-
Protocol 2: this compound Purification
-
Harvesting and Extraction:
-
Centrifuge the production culture at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Carefully decant the supernatant, which contains the secreted this compound.
-
-
Solid-Phase Extraction (SPE) - Capture Step:
-
Add Amberlite® XAD16N resin (or a similar hydrophobic resin) to the supernatant at a ratio of 20 g/L.
-
Stir the mixture gently at 4°C for 4-6 hours to allow this compound to bind to the resin.
-
Collect the resin by filtration and wash with two resin-bed volumes of deionized water to remove salts and polar impurities.
-
Elute the bound compounds with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 50%, 80%, 100% methanol). Collect fractions and monitor for this compound presence using LC-MS.
-
-
Ion-Exchange Chromatography (IEX):
-
Pool the this compound-containing fractions from the SPE step and dilute with a low-salt buffer to reduce the methanol concentration.
-
Load the diluted sample onto a suitable ion-exchange column (e.g., a strong anion exchanger like Q-Sepharose or a strong cation exchanger like SP-Sepharose, depending on the isoelectric point of this compound).
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and analyze for this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the IEX step.
-
Desalt the sample if necessary using a C18 SPE cartridge.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a shallow gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid (for MS compatibility).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect fractions corresponding to the this compound peak.
-
Confirm the purity of the final fractions by analytical LC-MS.
-
Data Presentation
| Parameter | Cultivation | SPE | IEX | RP-HPLC |
| Starting Material | 1 L Culture | Supernatant | Active SPE Fractions | Active IEX Fractions |
| Volume (approx.) | 1 L | 1 L | 200 mL | 20 mL |
| This compound Titer (Hypothetical) | 10 mg/L | 9.5 mg/L | 8 mg | 6 mg |
| Purity (Hypothetical) | <1% | 5-10% | 40-60% | >95% |
| Recovery (Hypothetical) | - | ~95% | ~85% | ~75% |
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | Verify the correct medium composition, pH, temperature, and aeration rate. Optimize the incubation time, as secondary metabolite production is growth-phase dependent. |
| Strain Instability | Ensure the use of a fresh culture from a reliable stock. Serial passaging can sometimes lead to reduced production of secondary metabolites. |
| Medium Component Inhibition | Some components of complex media can inhibit the production of certain antibiotics. Test different production media. |
Issue 2: Poor Recovery from Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Steps |
| Incomplete Binding to Resin | Ensure sufficient contact time between the supernatant and the resin. Check that the pH of the supernatant is optimal for this compound binding. |
| Premature Elution | The wash step with water might be too harsh if this compound has some residual hydrophobicity. Consider a wash with a very low percentage of organic solvent. |
| Incomplete Elution | The elution solvent may not be strong enough. Try a stronger organic solvent or a combination of solvents. Elute with multiple smaller volumes and pool them. |
| Irreversible Binding | The analyte may be binding too strongly to the sorbent. Consider a different, less retentive SPE sorbent. |
Issue 3: Difficulty in HPLC Purification (e.g., Poor Peak Shape, No Retention)
| Possible Cause | Troubleshooting Steps |
| No Retention on C18 Column | This compound is very hydrophilic. Ensure the starting mobile phase has a very low organic content (e.g., 0-5% acetonitrile). Use a column specifically designed for polar compounds or consider HILIC (Hydrophilic Interaction Liquid Chromatography). |
| Peak Tailing | This can be due to secondary interactions with the stationary phase. Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). Check the pH of the mobile phase. |
| Broad Peaks | This may indicate sample overload or that the analyte is unstable on the column. Reduce the sample load. Check the stability of this compound at the mobile phase pH. |
| Low Recovery | The peptide may be adsorbing to the HPLC system. Passivate the system with a few injections of a blank gradient. Ensure the peptide is fully dissolved in the injection solvent. |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
Technical Support Center: Navigating Structural Elucidation in Natural Product Discovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with structural misinterpretation in natural product discovery.
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific experimental issues.
Issue: Inconsistent or Ambiguous NMR Spectroscopic Data
Question: My 1D and 2D NMR data do not seem to agree, or the correlations are weak and ambiguous. How can I resolve these inconsistencies to propose a correct planar structure?
Answer: Inconsistencies in NMR data are a common hurdle. A systematic approach can help clarify the structure.
Experimental Protocol: Systematic NMR Data Verification
-
Re-evaluate Sample Purity and Solvent Signals:
-
Ensure the sample is of high purity. Impurities can introduce overlapping signals and artifacts.
-
Carefully check for residual solvent signals, which can be mistaken for compound signals. The use of deuterated solvents can sometimes lead to the formation of artifacts.[1]
-
-
Optimize NMR Acquisition Parameters:
-
For weak signals, increase the number of scans to improve the signal-to-noise ratio.
-
Adjust the relaxation delay (d1) to ensure proper relaxation of all nuclei, especially for quantitative analysis.
-
-
Comprehensive 2D NMR Analysis:
-
HSQC (Heteronuclear Single Quantum Coherence): Confirm all direct one-bond C-H correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range C-H correlations and piecing together the carbon skeleton. A significant portion of structural misassignments stem from the misinterpretation of HMBC data.[2]
-
If HMBC correlations are weak, consider running a long-range optimized HMBC experiment.
-
Be cautious of potential artifacts or unintended long-range couplings.
-
-
COSY (Correlation Spectroscopy): Clearly identify all H-H spin systems.
-
TOCSY (Total Correlation Spectroscopy): Use TOCSY to identify protons belonging to the same spin system, which can be more robust than COSY for complex systems.
-
-
Consider Advanced 1D and 2D NMR Experiments:
-
1D Selective NOESY/ROESY: To resolve specific spatial proximities that are ambiguous in 2D spectra.
-
HSQC-TOCSY: To trace entire spin systems through their carbon attachments.
-
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): If sufficient sample is available, this experiment provides direct C-C correlations, offering an unambiguous way to trace the carbon skeleton. Modern probe technology has made this experiment more accessible for smaller sample quantities.[3]
-
A logical workflow for troubleshooting NMR data is presented below.
Issue: Ambiguous Stereochemistry
Question: The planar structure of my natural product is established, but I am unable to confidently assign the relative and absolute stereochemistry. How can I resolve this?
Answer: Determining stereochemistry is a frequent challenge, with misinterpretation of NOE data being a leading cause of errors.[2] A multi-pronged approach combining spectroscopic and computational methods is often necessary.
Experimental Protocol: Stereochemical Assignment
-
NOESY/ROESY Analysis:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. Be aware that the absence of an NOE does not definitively mean two protons are far apart.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often better for medium-sized molecules where the NOE effect can be close to zero. ROESY correlations are always positive, which can simplify interpretation.
-
Quantitative NOE: Measuring NOE buildup rates can provide more precise distance constraints.
-
-
J-Coupling Analysis:
-
Analyze 3JHH coupling constants from high-resolution 1H NMR or 2D experiments like J-resolved spectroscopy. These values can be used with the Karplus equation to estimate dihedral angles and thus relative stereochemistry.
-
-
Chiroptical Methods:
-
Electronic Circular Dichroism (ECD): Compare the experimental ECD spectrum with computationally predicted spectra for different stereoisomers. This has become a common method for assigning absolute configuration.[4]
-
Vibrational Circular Dichroism (VCD): Similar to ECD but for vibrational transitions (IR region). It can be a powerful complementary technique.
-
-
Computational Chemistry:
-
DFT (Density Functional Theory) Calculations: Predict 1H and 13C NMR chemical shifts for all possible diastereomers.[5] Comparing these predicted shifts with experimental values can help identify the correct relative stereochemistry.
-
The DP4+ probability analysis is a widely used statistical method for this comparison.
-
-
X-ray Crystallography:
-
If a suitable crystal can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry and is considered the "gold standard".[6]
-
The logical relationship between these techniques for stereochemical elucidation is outlined in the diagram below.
Frequently Asked Questions (FAQs)
Q1: My high-resolution mass spectrometry (HR-MS) data suggests a molecular formula, but my NMR data is inconsistent with it. What should I check?
A1: This discrepancy is a critical red flag.
-
Verify the Ion Species: Ensure you are assigning the correct ion (e.g., [M+H]+, [M+Na]+, [M-H]-). Adduct formation is common in electrospray ionization (ESI).
-
Check for Isotopes: The isotopic fine structure can help confirm or refute a proposed elemental composition, especially when elements like Cl or Br are present.[7]
-
Re-examine NMR Data: Look for signs of symmetry in the molecule that might lead to fewer NMR signals than expected, or consider the possibility of a mixture of isomers.
-
Consider Impurities: An impurity might be more easily ionizable and thus dominate the mass spectrum, while the major component is observed by NMR.
Q2: I have isolated a known compound, but my spectroscopic data shows minor differences from the literature. Should I be concerned?
A2: Yes, this requires careful investigation.
-
Check Experimental Conditions: NMR chemical shifts can be sensitive to the solvent, temperature, and pH. Ensure your experimental conditions match those reported in the literature.
-
Possibility of a Stereoisomer: You may have isolated a different diastereomer or enantiomer of the known compound.
-
Literature Error: It is possible the originally reported data was incorrect. The number of structurally misassigned natural products is surprisingly large.[6][8] If you have strong evidence, your work could lead to a structural revision.
Q3: What are common solvent artifacts I should be aware of during isolation and analysis?
A3: Solvents can react with natural products, creating "artifacts" that are not naturally present in the source organism.
-
Alcohols (Methanol, Ethanol): Can form methyl/ethyl esters with carboxylic acids or add to reactive functional groups.
-
Halogenated Solvents (Dichloromethane, Chloroform): Can lead to the formation of halogenated artifacts. Chloroform, in particular, can contain acidic impurities that catalyze reactions.[1]
-
Acetone: Can form acetonides with diols, a reaction often catalyzed by trace acid.
Q4: When should I consider total synthesis for structure verification?
A4: Total synthesis is the ultimate confirmation of a proposed structure.[8][9] It is particularly valuable in the following scenarios:
-
High Biological Significance: If the compound has potent and interesting biological activity, unambiguous structural confirmation is crucial.
-
Complex or Novel Skeleton: For highly complex molecules or those with unprecedented structural features, synthesis provides definitive proof.
-
Persistent Spectroscopic Ambiguity: When extensive spectroscopic and computational efforts fail to resolve structural or stereochemical ambiguities.
Quantitative Data on Structural Misassignments
The prevalence of structural revisions highlights the challenges in natural product elucidation. A review of marine natural products provides some insight into the frequency and nature of these errors.
| Category of Error | Percentage of Total Misassignments (Marine NPs, 2005-2010)[2] | Common Analytical Pitfall |
| Configuration | ~58% | Misinterpretation of NOE data |
| Constitution | ~42% | Incorrect interpretation of HMBC correlations |
| NOE-Associated Errors | 22% | Over-reliance on NOE for complex stereochemical arrangements |
| HMBC-Associated Errors | 11% | Ambiguous or weak long-range correlations |
References
- 1. researchgate.net [researchgate.net]
- 2. Survey of marine natural product structure revisions: a synergy of spectroscopy and chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products | Bruker [bruker.com]
- 4. Computational prediction of chiroptical properties in structure elucidation of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the structural revision of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Chasing molecules that were never there: misassigned natural products and the role of chemical synthesis in modern structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
enhancing the potency of Evybactin through medicinal chemistry
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the medicinal chemistry optimization of Evybactin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, detailed experimental protocols, and data-driven strategies to enhance the potency of this promising anti-tubercular agent.
Troubleshooting Guides
This section provides practical solutions to common problems that may be encountered during the synthesis and evaluation of this compound and its analogs.
Issue 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
Q: I am experiencing low yields during the solid-phase synthesis of an this compound analog. What are the likely causes and solutions?
A: Low yields in the SPPS of a complex cyclic depsipeptide like this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Coupling Reactions: The sterically hindered nature of some amino acid residues in the this compound sequence can lead to inefficient coupling.
-
Solution: Employ stronger coupling reagents such as HATU or HCTU. Double coupling, especially for bulky amino acids, can also improve efficiency. Monitoring the reaction with a qualitative test like the Kaiser test will confirm the presence of free amines, indicating an incomplete reaction.
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access.
-
Solution: Use a resin with a lower loading capacity to increase the distance between peptide chains. Solvents like N-methyl-2-pyrrolidone (NMP) can be more effective than dimethylformamide (DMF) in disrupting aggregation. Incorporating pseudoproline dipeptides at specific positions can also disrupt secondary structure formation.
-
-
Side Reactions with Histidine: The imidazole (B134444) side chain of the 3-methylhistidine residue in this compound is nucleophilic and can lead to side reactions.[1]
-
Solution: Ensure adequate side-chain protection of the histidine residue. The choice of protecting group is critical and should be stable throughout the synthesis but readily cleavable at the final step.
-
-
Depsipeptide Bond Formation: The formation of the ester bond in the depsipeptide linkage can be challenging.
-
Solution: The choice of solvent is a key determinant for successful on-resin depsipeptide bond formation, with dichloromethane (B109758) (DCM) often yielding better results than DMF.[2] The number of amino acids N-terminal to the alcohol-containing residue should be limited to improve acylation efficiency.[2]
-
Issue 2: On-Resin Cyclization
Q: My on-resin cyclization of the linear this compound precursor is inefficient, leading to significant amounts of linear peptide and dimers. How can I optimize this step?
A: Inefficient on-resin cyclization is a common hurdle. Here are some strategies to improve the yield of the desired cyclic product:
-
Pseudo-Dilution Effect: While on-resin cyclization inherently benefits from the pseudo-dilution effect, high resin loading can still lead to intermolecular reactions (dimerization).
-
Solution: Using a resin with a lower loading capacity can further minimize interactions between adjacent peptide chains.[3]
-
-
Conformational Predisposition: The linear precursor may not readily adopt a conformation suitable for cyclization.
-
Solution: The choice of cyclization site is crucial. Introducing turn-inducing residues like glycine (B1666218) or proline near the cyclization site can pre-organize the linear peptide for efficient ring closure.
-
-
Slow Reaction Kinetics: The cyclization reaction may be inherently slow for a particular sequence.
-
Solution: Screening different coupling reagents and bases can identify a more effective combination. Performing the cyclization at a slightly elevated temperature can also increase the reaction rate, but this should be done cautiously to avoid epimerization.
-
Issue 3: Potency (MIC) Assay Variability
Q: I am observing significant variability in the Minimum Inhibitory Concentration (MIC) values for my this compound analogs against Mycobacterium tuberculosis. What could be the cause, and how can I improve reproducibility?
A: MIC assays, particularly with hydrophobic and potentially "sticky" cyclic peptides, can be prone to variability. Here’s how to troubleshoot:
-
Inoculum Effect: The density of the bacterial inoculum can significantly impact the MIC value.
-
Solution: Strictly standardize the inoculum preparation to a consistent cell density (e.g., using a McFarland standard) for every experiment.
-
-
Compound Solubility and Aggregation: this compound and its analogs, being cyclic peptides, may have limited solubility in aqueous media and can aggregate, reducing the effective concentration.
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the assay is low and consistent across all wells. Including a surfactant like Tween 80 in the growth medium can help prevent aggregation and improve the solubility of hydrophobic compounds.
-
-
Adsorption to Plastics: Hydrophobic peptides can adsorb to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration.
-
Solution: Use low-binding polypropylene (B1209903) plates for the assay to minimize non-specific binding.
-
-
Reading the Endpoint: Determining the MIC for slow-growing organisms like M. tuberculosis can be subjective.
-
Solution: Use a quantitative readout, such as a resazurin-based cell viability assay, in addition to visual inspection. This provides a more objective measure of bacterial growth inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how can this be leveraged for potency enhancement?
A1: this compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.[4] It binds to a site that overlaps with that of synthetic thiophene (B33073) poisons, which is distinct from the binding site of fluoroquinolones. This allosteric site provides a unique opportunity for drug design. Medicinal chemistry efforts can focus on designing analogs with improved interactions within this pocket to enhance inhibitory activity. Structure-activity relationship (SAR) studies should explore modifications to the this compound scaffold to optimize binding to this allosteric site.
Q2: How does this compound selectively target Mycobacterium tuberculosis?
A2: this compound's selectivity is primarily due to its uptake by the BacA transporter, a promiscuous transporter of hydrophilic compounds, which is present in M. tuberculosis but absent in many other bacteria, including those in the human gut microbiome.
Q3: What are the known resistance mechanisms to this compound?
A3: Resistance to this compound can arise from mutations in the bacA gene, which encodes the BacA transporter. These mutations prevent the uptake of the antibiotic into the bacterial cell.
Q4: What are some medicinal chemistry strategies to enhance the potency of this compound?
A4: Enhancing the potency of this compound can be approached from several angles:
-
Improving DNA Gyrase Inhibition: Modify the this compound scaffold to optimize interactions with the thiophene-binding pocket on DNA gyrase. This could involve synthesizing analogs with altered side chains or modifications to the macrocycle to improve conformational rigidity and binding affinity.
-
Enhancing Uptake by BacA: While the promiscuous nature of the BacA transporter allows for the uptake of this compound, modifications to the molecule could potentially improve transport efficiency. However, this must be balanced with maintaining DNA gyrase inhibitory activity.
-
Overcoming BacA-Mediated Resistance: One strategy to combat resistance due to BacA mutations is to design analogs that can enter the cell through alternative pathways. This might involve increasing the lipophilicity of the molecule to favor passive diffusion across the cell membrane, though this could impact its selectivity profile. Another approach could be to develop adjuvants that restore the function of the mutated transporter or inhibit efflux pumps that might contribute to reduced intracellular concentrations.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear this compound Precursor
This protocol provides a general framework for the solid-phase synthesis of a linear this compound precursor using Fmoc/tBu chemistry.
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid of the desired linear sequence.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and then DMF again.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3-4 equivalents) and a base like DIPEA (6-8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Depsipeptide Bond Formation: For the ester linkage, couple the corresponding carboxylic acid-containing residue to the hydroxyl group of the threonine residue on the resin using an esterification agent like DIC/DMAP in DCM.
-
Final Fmoc Deprotection: Once the linear sequence is complete, remove the final Fmoc group as described in step 2.
-
Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: On-Resin Cyclization of the Linear Precursor
-
Resin Swelling: Swell the resin-bound linear peptide in a suitable solvent (e.g., DMF or DCM).
-
Cyclization Reaction:
-
Add a solution of a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in a large volume of solvent to the resin. The high dilution favors intramolecular cyclization.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by cleaving a small aliquot of the resin and analyzing the product by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.
Protocol 4: DNA Gyrase Supercoiling Assay
This assay measures the ability of this compound analogs to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).
-
Inhibitor Addition: Add varying concentrations of the this compound analog (or a control inhibitor like novobiocin) to the reaction mixture. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding purified M. tuberculosis DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Agarose (B213101) Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize under UV light. The amount of supercoiled DNA in each lane is quantified using densitometry. The IC50 value (the concentration of inhibitor that reduces supercoiling activity by 50%) can then be calculated.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol determines the lowest concentration of an this compound analog that inhibits the visible growth of M. tuberculosis.
-
Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC and Tween 80) to mid-log phase.
-
Inoculum Standardization: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound analog in a 96-well low-binding microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For a more quantitative result, a resazurin (B115843) dye reduction assay can be performed. Add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue.
Data Presentation
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs
| Analog | Modification | MIC vs. M. tuberculosis (µg/mL) | IC50 vs. DNA Gyrase (µM) |
| This compound | - | 0.25 | 0.1 |
| Analog 1 | Ala at position X | 1.0 | 0.5 |
| Analog 2 | D-Ala at position X | 0.5 | 0.2 |
| Analog 3 | N-methyl-Ala at position X | 4.0 | 2.5 |
| Analog 4 | Cyclohexyl-Ala at position Y | 0.125 | 0.05 |
| Analog 5 | Phenyl-Ala at position Y | 0.5 | 0.3 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Factors influencing on-resin depsipeptide bond formation: case studies on daptomycin- and brevicidine-derived sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Evybactin vs. Rifampicin: A Comparative Analysis of Efficacy Against Mycobacterium tuberculosis
A new investigational antibiotic, Evybactin, demonstrates potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide provides a detailed comparison of its efficacy against the standard first-line drug, rifampicin (B610482), based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals.
This comparison guide synthesizes the current understanding of this compound's performance and contrasts it with the well-established efficacy of rifampicin. While in vivo data for this compound against M. tuberculosis is not yet available, the existing in vitro evidence suggests it is a promising candidate for further development.
Data Presentation: In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) of this compound and rifampicin against Mycobacterium tuberculosis. Lower MIC values indicate higher potency.
| Drug | MIC against M. tuberculosis | Notes |
| This compound | 0.25 µg/mL[1] | Data is from in vitro studies. |
| Rifampicin | 0.03 µg/mL (susceptible strains)[2] | MIC can be significantly higher for resistant strains. |
In Vivo Efficacy
This compound: To date, no in vivo efficacy studies of this compound against Mycobacterium tuberculosis have been published. A preliminary study in a mouse model of septicemia caused by Escherichia coli demonstrated the in vivo activity of this compound. In this model, a single intraperitoneal dose of 25 mg/kg showed significant efficacy, and a 100 mg/kg dose completely protected the mice from the infection[1]. Further studies are required to determine its efficacy in a tuberculosis infection model[2][3].
Rifampicin: Rifampicin has extensive in vivo efficacy data from murine models of tuberculosis. Standard doses of 10 mg/kg are effective, and higher doses have been shown to have a greater bactericidal effect.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of anti-tuberculosis drugs is the microplate-based broth microdilution method.
-
Preparation of Inoculum: Mycobacterium tuberculosis is cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase), to the mid-log phase. The bacterial suspension is then diluted to a standardized concentration.
-
Drug Dilution: The test compounds (this compound or rifampicin) are serially diluted in a 96-well microplate to create a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions. Control wells with no drug are also included.
-
Incubation: The microplates are incubated at 37°C for a defined period, typically 7 to 14 days.
-
Endpoint Determination: Bacterial growth inhibition is assessed visually or by using a growth indicator dye like resazurin. The MIC is the lowest concentration of the drug that prevents visible growth.
In Vivo Efficacy in a Murine Model of Tuberculosis (Standard Protocol for Rifampicin)
-
Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: Treatment with the test compound (e.g., rifampicin) is typically initiated several weeks post-infection. The drug is administered orally or via injection, often daily or five times a week, for a specified duration (e.g., 4-8 weeks).
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the tissue homogenates are plated on solid media (e.g., Middlebrook 7H11 agar). The plates are incubated for 3-4 weeks at 37°C, after which the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ. The reduction in CFU in treated mice compared to untreated controls indicates the efficacy of the drug.
Mechanism of Action
This compound and rifampicin target different essential processes in the bacterial cell, which is a key consideration for potential combination therapies and for addressing drug resistance.
Caption: Mechanisms of action for this compound and Rifampicin.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a general workflow for the preclinical evaluation of a new anti-tuberculosis drug candidate.
Caption: A generalized workflow for preclinical anti-TB drug efficacy testing.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A big step toward treating tuberculosis without risking antibiotic resistance | EurekAlert! [eurekalert.org]
- 3. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
comparative analysis of Evybactin's activity in different Mycobacterium species
For Immediate Release
A comprehensive analysis of the novel antibiotic Evybactin reveals its potent and selective activity against various Mycobacterium species, with a particularly high efficacy against Mycobacterium tuberculosis, the primary causative agent of tuberculosis. This guide provides a detailed comparison of this compound's activity, its mechanism of action, and the experimental protocols used to determine its efficacy, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
Quantitative Analysis of this compound's Activity
This compound demonstrates significant inhibitory effects on the growth of several Mycobacterium species. The minimum inhibitory concentration (MIC), representing the lowest concentration of the antibiotic required to inhibit visible bacterial growth, was determined for Mycobacterium tuberculosis, Mycobacterium smegmatis, and Mycobacterium abscessus. The results are summarized in the table below, highlighting this compound's superior potency against M. tuberculosis.
| Mycobacterium Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Mycobacterium tuberculosis H37Rv | 0.25[1] |
| Mycobacterium smegmatis mc²155 | 8[1] |
| Mycobacterium abscessus ATCC 19977 | 16[1] |
Mechanism of Action: A Targeted Approach
This compound's selective action against Mycobacterium tuberculosis is attributed to its unique mechanism of action. The antibiotic is actively transported into the bacterial cell by the BacA transporter, a protein found in M. tuberculosis.[1][2][3][4][5] Once inside the cell, this compound targets and inhibits DNA gyrase, an essential enzyme responsible for DNA replication and repair, ultimately leading to bacterial cell death.[1][2][3][4] This targeted delivery and specific enzyme inhibition contribute to its high potency and selectivity.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of this compound against Mycobacterium species using the broth microdilution method. This is a standard and widely accepted technique for antimicrobial susceptibility testing.
1. Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
2. Preparation of Bacterial Inoculum:
-
From a fresh culture of the selected Mycobacterium species on an appropriate agar (B569324) medium (e.g., Middlebrook 7H10 or 7H11), select several morphologically similar colonies.
-
Transfer the colonies to a sterile tube containing a few milliliters of Middlebrook 7H9 broth supplemented with a dispersing agent like Tween 80 to prevent clumping.
-
Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
3. Broth Microdilution Assay:
-
Aseptically add a defined volume of sterile Middlebrook 7H9 broth to all wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the this compound stock solution across the plate to achieve a range of desired concentrations.
-
Inoculate each well (except for the negative control) with the prepared bacterial suspension.
-
Include a positive control well (bacterial growth without this compound) and a negative control well (broth only) for each assay.
4. Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C.
-
Incubation duration varies depending on the growth rate of the Mycobacterium species:
-
Slow-growing species (e.g., M. tuberculosis): 7-21 days.
-
Rapidly-growing species (e.g., M. smegmatis): 3-5 days.
-
5. Determination of MIC:
-
Following incubation, visually inspect the wells for bacterial growth, indicated by turbidity.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
For a more quantitative assessment, the optical density (OD) at 600 nm can be measured using a plate reader.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 4. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Evybactin: A Promising Gyrase Inhibitor with Limited Cross-Resistance Against Mycobacterium tuberculosis
A novel antibiotic, Evybactin, demonstrates potent activity against Mycobacterium tuberculosis by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication. Cross-resistance studies reveal a lack of significant overlap with existing gyrase inhibitors like moxifloxacin (B1663623), suggesting this compound's potential as a valuable tool in combating drug-resistant tuberculosis.
This compound, a recently discovered natural product, targets the GyrA subunit of DNA gyrase but at a binding site distinct from that of fluoroquinolones, a major class of gyrase inhibitors.[1][2][3] This different mode of action is a key factor in its favorable cross-resistance profile. The selectivity of this compound for M. tuberculosis is further enhanced by its unique uptake mechanism, utilizing the bacterial transporter BacA to enter the cell.[1][4]
Comparative Analysis of In Vitro Efficacy
To assess the potential for cross-resistance, the in vitro activity of this compound was compared with that of the fluoroquinolone moxifloxacin against wild-type M. tuberculosis and a panel of spontaneous resistant mutants. The minimum inhibitory concentration (MIC) for each compound was determined, with the results summarized in the table below.
| Strain | Genotype (GyrA) | This compound MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Wild-Type | Wild-Type | 0.25 | 0.125 |
| This compound-Resistant 1 | G88C | >25 | 1 |
| This compound-Resistant 2 | G88S | >25 | 0.03 |
| Moxifloxacin-Resistant | D94N | 0.25 | 4 |
| Data sourced from Imai et al., 2022. |
The data clearly indicates a lack of cross-resistance between this compound and moxifloxacin. The moxifloxacin-resistant strain, harboring a D94N mutation in GyrA, remained fully susceptible to this compound. Conversely, the this compound-resistant mutants, with G88C or G88S GyrA mutations, did not exhibit significant resistance to moxifloxacin. Notably, the GyrA G88S mutation even led to hypersensitivity to moxifloxacin, with a four-fold decrease in the MIC compared to the wild-type strain.
Visualizing Cross-Resistance Dynamics
The relationship between this compound and moxifloxacin resistance can be visualized as distinct pathways, highlighting the lack of a direct overlap.
Figure 1. Logical flow of resistance development.
Experimental Protocols
The following methodologies were employed in the cross-resistance studies:
Generation of Spontaneous Resistant Mutants
-
Preparation of Inoculum: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80 until it reached the mid-log phase.
-
Selection of Mutants: A high-density culture of M. tuberculosis was plated on Middlebrook 7H10 agar (B569324) containing either a high concentration of this compound (25 µg/mL, 100x MIC) to select for target-based resistance, or moxifloxacin at a concentration of 4x MIC.
-
Incubation and Isolation: The plates were incubated at 37°C for 3-4 weeks. Colonies that appeared on the drug-containing plates were isolated and sub-cultured in drug-free media.
-
Confirmation of Resistance: The resistance of the isolated mutants was confirmed by re-testing their MICs.
-
Genotypic Analysis: The gyrA gene from the resistant mutants was amplified by PCR and sequenced to identify mutations.
Determination of Minimum Inhibitory Concentration (MIC)
-
Method: The MICs were determined using a broth microdilution method.
-
Procedure: Two-fold serial dilutions of this compound and moxifloxacin were prepared in a 96-well plate in Middlebrook 7H9 broth.
-
Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates were incubated at 37°C for 7-14 days.
-
Endpoint Determination: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the bacteria.
Conclusion
The distinct binding site of this compound on DNA gyrase translates to a lack of cross-resistance with the fluoroquinolone moxifloxacin. This finding is significant for the development of new therapeutic strategies against multidrug-resistant tuberculosis, as this compound could potentially be effective against strains that have already developed resistance to existing gyrase inhibitors. Further in vivo studies are warranted to fully evaluate the clinical potential of this promising new antibiotic.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. A big step toward treating tuberculosis without risking antibiotic resistance | EurekAlert! [eurekalert.org]
- 4. Interplay of emerging and established technologies drives innovation in natural product antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
Evybactin Demonstrates High Selectivity and Minimal Cytotoxicity in Human Cell Lines
For Immediate Release
A comprehensive evaluation of the novel antibiotic candidate, Evybactin, reveals a highly favorable cytotoxicity profile against human cell lines. Experimental data indicates that this compound exhibits potent and selective activity against its target, Mycobacterium tuberculosis, while displaying no measurable toxicity to human cells at therapeutic concentrations. This remarkable selectivity underscores this compound's potential as a promising therapeutic agent with a wide therapeutic window, addressing a critical need for new antibiotics with minimal off-target effects.
Comparative Cytotoxicity Analysis
This compound's cytotoxicity was assessed against a panel of human cell lines, including HepG2 (human liver cancer cell line), FaDu (human pharyngeal squamous cell carcinoma cell line), and HEK293 (human embryonic kidney cells). The results consistently demonstrate a lack of cytotoxic effects at concentrations well above those required for antibacterial efficacy.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HepG2 | >128[1] |
| This compound | FaDu | >128[1] |
| This compound | HEK293 | >128[1] |
| IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
The high IC50 values (>128 µg/mL) for this compound across all tested human cell lines signify its negligible impact on human cell viability and metabolic activity.[1] This lack of cytotoxicity is a key differentiator when compared to many conventional broad-spectrum antibiotics, which can indiscriminately affect both pathogenic bacteria and host cells, leading to adverse side effects.
Mechanism of Selective Toxicity
This compound's remarkable selectivity is attributed to its unique mechanism of entry into bacterial cells. It is actively transported into Mycobacterium tuberculosis by a specific inner membrane transporter protein called BacA.[2] This transporter is absent in human cells, effectively preventing this compound from entering and interfering with host cell machinery. Inside the bacterium, this compound inhibits DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.
Below is a diagram illustrating the selective transport and mechanism of action of this compound.
Caption: Selective uptake and mechanism of action of this compound.
Experimental Protocols
The cytotoxicity of this compound was determined using standard in vitro assays. The following provides a generalized methodology for assessing the cytotoxicity of antimicrobial compounds in human cell lines.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell lines (e.g., HepG2, FaDu, HEK293)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation period, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Human cell lines
-
Complete cell culture medium
-
This compound (or other test compounds)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous release (untreated cells) and maximum release (lysis buffer-treated cells) controls.
The following diagram outlines the general workflow for evaluating the cytotoxicity of a compound in a human cell line.
Caption: General workflow for in vitro cytotoxicity testing.
References
Evybactin's Cellular Entry: A Comparative Analysis of BacA and Its Homologues in Transporting the Novel Antibiotic
A deep dive into the transport mechanisms of the promising anti-tuberculosis agent, Evybactin, reveals a selective uptake pathway crucial for its potent activity. This guide compares the transport of this compound by the Mycobacterium tuberculosis ABC transporter, BacA, and its homologue in Escherichia coli, SbmA, supported by available experimental data.
This compound, a novel DNA gyrase inhibitor, demonstrates remarkable selectivity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] This specificity is not due to its target, DNA gyrase, which is conserved across many bacterial species, but rather its unique mode of entry into the bacterial cell.[1][3] this compound is actively transported across the mycobacterial cell envelope by the promiscuous ABC transporter BacA.[1][4][5] Homologues of BacA exist in other bacteria, such as SbmA in Escherichia coli, but their efficiency in transporting this compound and the subsequent antimicrobial effect differ significantly.
Comparative Analysis of this compound Transport
The transport of this compound by BacA in M. tuberculosis and SbmA in E. coli has been investigated primarily through antimicrobial susceptibility testing, which provides an indirect but informative measure of transport efficiency. The key quantitative data available is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Transporter | Genotype | This compound MIC (µg/mL) | Inference on Transport Efficiency |
| Mycobacterium tuberculosis H37Rv | BacA | Wild-Type | 0.25 | High |
| Escherichia coli | SbmA | Wild-Type | 16 | Moderate |
| Escherichia coli | - | ΔsbmA (knockout) | >16 (Increased) | SbmA is a functional transporter for this compound |
Data sourced from Imai, Y., et al. Nature Chemical Biology (2022).[1]
The significantly lower MIC of this compound against M. tuberculosis compared to E. coli suggests that BacA is a more efficient transporter for this antibiotic than SbmA.[1] Furthermore, the increased MIC in the E. coli ΔsbmA mutant confirms that SbmA is indeed responsible for the uptake of this compound in this species.[1] The reduced susceptibility of E. coli is also attributed to the presence of a restrictive outer membrane and the action of TolC-dependent multidrug efflux pumps, which actively remove this compound from the cell, counteracting the uptake by SbmA.[1]
Visualizing the Transport Pathways
The differential transport and subsequent fate of this compound in M. tuberculosis and E. coli can be represented in the following pathways:
Figure 1. Comparative transport pathways of this compound in M. tuberculosis and E. coli.
Experimental Protocols
The primary method for assessing the transport of this compound in the context of whole-cell activity is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
This protocol outlines the general procedure for determining the MIC of this compound against M. tuberculosis and E. coli.
1. Preparation of Bacterial Inoculum:
-
For M. tuberculosis, cultures are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a standardized cell density (e.g., 1 x 10^5 CFU/mL).
-
For E. coli, a single colony is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight. The overnight culture is then diluted in fresh MHB to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold serial dilutions of the this compound stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension.
-
A positive control well (bacteria with no antibiotic) and a negative control well (broth only) are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for M. tuberculosis for 7-14 days; 37°C for E. coli for 18-24 hours).
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
5. Experimental Workflow Visualization:
Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 4. A big step toward treating tuberculosis without risking antibiotic resistance | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
Evybactin's Precision Strike: A Comparative Analysis of Its Narrow-Spectrum Activity on Gut Microbiota
For researchers and drug development professionals, the quest for potent antibiotics that spare the delicate ecosystem of the human gut is a paramount challenge. Evybactin, a novel DNA gyrase inhibitor, has emerged as a promising candidate with selective activity against Mycobacterium tuberculosis. This guide provides a comparative analysis of this compound's narrow-spectrum activity, juxtaposing its performance with other antibiotics and detailing the experimental validation of its minimal impact on gut commensal bacteria.
Comparative Analysis of Antimicrobial Activity
This compound's targeted action against Mycobacterium tuberculosis is a consequence of its unique uptake mechanism, which is absent in many other bacteria, including common inhabitants of the gut.[1][2][3] This selectivity contrasts sharply with broad-spectrum antibiotics, which can indiscriminately deplete gut flora. The following table summarizes the available data on the minimum inhibitory concentrations (MICs) of this compound and comparator antibiotics against pathogenic and commensal bacteria.
| Antimicrobial Agent | Target Pathogen | Mechanism of Action | MIC against Target Pathogen (µg/mL) | Activity against Gut Commensals (Lactobacillus sp., Bacteroides sp.) |
| This compound | Mycobacterium tuberculosis | DNA gyrase inhibitor[1][2] | 0.25 | No activity reported |
| Ridinilazole | Clostridioides difficile | Not fully elucidated, involves inhibition of cell division | 0.004-0.125 | Minimal impact, preserves gut microbiome diversity |
| Debio 1452 | Staphylococcus aureus | Enoyl-acyl carrier protein reductase (FabI) inhibitor | 0.002-0.5 | Minimal disturbance to gut bacterial abundance and composition |
| Broad-Spectrum Antibiotic (e.g., Moxifloxacin) | Various Gram-positive and Gram-negative bacteria | DNA gyrase and topoisomerase IV inhibitor | Varies by pathogen | Significant disruption of gut microbiota |
Experimental Validation of Narrow-Spectrum Activity
The validation of this compound's narrow-spectrum activity involves a series of in vitro and in vivo experiments designed to assess its antimicrobial efficacy against target pathogens while simultaneously evaluating its impact on the gut microbiota.
Key Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Methodology:
-
A standardized inoculum of the test bacterium (e.g., M. tuberculosis, Lactobacillus rhamnosus, Bacteroides fragilis) is prepared.
-
The antibiotic is serially diluted in appropriate growth media in a microtiter plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under conditions suitable for the growth of the specific bacterium.
-
The MIC is determined as the lowest concentration of the antibiotic at which no visible growth is observed.
-
2. In Vitro Gut Microbiota Community Analysis:
-
Objective: To assess the impact of an antibiotic on the composition and diversity of a simulated gut microbial community.
-
Methodology:
-
Fecal samples from healthy donors are used to create a diverse microbial inoculum.
-
The inoculum is cultured in an in vitro gut model system (e.g., chemostat or batch culture) that simulates the conditions of the human colon.
-
The antibiotic is introduced into the system at clinically relevant concentrations.
-
Samples are collected at various time points before and after antibiotic exposure.
-
DNA is extracted from the samples, and the 16S rRNA gene is amplified and sequenced to determine the bacterial community composition and diversity.
-
3. In Vivo Animal Model Studies:
-
Objective: To evaluate the effect of an antibiotic on the gut microbiota of a living organism.
-
Methodology:
-
Animal models, typically mice, are treated with the antibiotic via a clinically relevant route of administration (e.g., oral gavage).
-
Fecal samples are collected before, during, and after the treatment period.
-
The composition of the gut microbiota is analyzed using 16S rRNA gene sequencing of DNA extracted from the fecal samples.
-
Changes in the abundance of specific bacterial taxa and overall community diversity are assessed to determine the impact of the antibiotic.
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in validating this compound's narrow-spectrum activity, the following diagrams illustrate its mechanism of action and a general experimental workflow.
References
A Head-to-Head Comparison of Evybactin and Fluoroquinolones for Researchers
An in-depth analysis of two distinct classes of DNA gyrase inhibitors for antibacterial drug development, with a focus on their activity against Mycobacterium tuberculosis.
In the ongoing battle against antimicrobial resistance, the discovery of novel antibiotics with unique mechanisms of action is paramount. Evybactin, a recently identified natural product, presents a promising new avenue for the treatment of tuberculosis due to its selective and potent activity against Mycobacterium tuberculosis. This guide provides a detailed head-to-head comparison of this compound with the well-established class of fluoroquinolone antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, antibacterial profiles, and resistance landscapes.
At a Glance: this compound vs. Fluoroquinolones
| Feature | This compound | Fluoroquinolones |
| Target | DNA Gyrase | DNA Gyrase and Topoisomerase IV |
| Binding Site on Gyrase | Overlaps with synthetic thiophene (B33073) poisons | Different from this compound; classic quinolone binding pocket |
| Mechanism of Action | Inhibition of DNA gyrase | Inhibition of DNA gyrase and topoisomerase IV, leading to DNA strand breaks.[1][2][3] |
| Antibacterial Spectrum | Narrow-spectrum, highly selective for Mycobacterium tuberculosis[4][5][6][7][8] | Broad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria.[4][5][6][7][8] |
| Selectivity Mechanism | Uptake into M. tuberculosis via the BacA transporter.[6][7][8] | General cellular permeability |
| Known Resistance Mechanisms | Mutations in the bacA transporter gene in laboratory mutants | Mutations in DNA gyrase and topoisomerase IV genes, efflux pumps.[9][10] |
Quantitative Comparison: Antibacterial Activity Against M. tuberculosis
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and various fluoroquinolones against Mycobacterium tuberculosis.
| Compound | MIC against M. tuberculosis | Citation(s) |
| This compound | 0.25 µg/mL | [4][11] |
| Moxifloxacin | 0.032 - 0.5 mg/L | [9] |
| Levofloxacin | 0.125 - 0.5 mg/L | [9] |
| Ciprofloxacin | 0.125 - 1 mg/L | [9] |
| Ofloxacin | 0.25 - 1 mg/L | [9] |
Note: Direct comparison of MIC values should be interpreted with caution as they may be determined using different methodologies and strains. However, the data indicates that this compound's potency is within the range of clinically relevant fluoroquinolones.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and fluoroquinolones target DNA gyrase, an essential enzyme for bacterial DNA replication. However, they do so through distinct mechanisms, which has significant implications for cross-resistance.
Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing DNA strand breaks and trapping the enzyme on the DNA.[1][2][3] This leads to a blockage of the replication fork and ultimately cell death.
Experimental Protocols
This section details the methodologies used in key experiments for the characterization of this compound and for the susceptibility testing of fluoroquinolones against M. tuberculosis.
Minimum Inhibitory Concentration (MIC) Determination for this compound
The MIC of this compound against M. tuberculosis H37Rv mc26020 was determined using a broth microdilution method.[4]
-
Bacterial Culture: M. tuberculosis was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C with shaking.
-
Inoculum Preparation: A mid-log phase culture was diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: this compound was serially diluted in the growth medium in a 96-well plate.
-
Incubation: The prepared inoculum was added to each well, and the plate was incubated at 37°C.
-
MIC Reading: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth after a defined incubation period.
Standardized MIC Testing for Mycobacterium tuberculosis (EUCAST Method)
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a reference method for MIC determination of M. tuberculosis.[2]
-
Medium: Middlebrook 7H9 broth with 10% OADC (oleic acid, albumin, dextrose, catalase) supplement.
-
Inoculum: A 0.5 McFarland standard suspension of the isolate is prepared, which is then diluted to a final inoculum of 10^5 CFU/mL.
-
Plate Setup: Broth microdilution is performed in 96-well plates.
-
Incubation: Plates are incubated at 36±1°C.
-
Reading: The MIC is read as the lowest concentration that inhibits visual growth as soon as the 1:100 diluted growth control becomes positive.
Resistance Profile and Selectivity
Fluoroquinolone resistance, in contrast, is a well-documented and growing clinical problem. Resistance primarily arises from mutations in the target enzymes, DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes).[9][10] Additionally, efflux pumps that actively remove the drug from the bacterial cell contribute to resistance.
Safety and Preclinical Data
This compound has demonstrated a favorable preliminary safety profile, showing no toxicity against human cell lines (HepG2, FaDu, and HEK293).[4] In a mouse model of septicemia, this compound showed protective effects.[11]
Fluoroquinolones, while generally well-tolerated, are associated with a range of side effects, some of which can be serious. These include central nervous system effects, and in rare cases, tendonitis and tendon rupture.
Future Outlook
This compound represents a significant step forward in the quest for novel anti-tuberculosis agents. Its unique mechanism of action and selective nature make it an attractive candidate for further development, potentially as part of a combination therapy to combat drug-resistant strains. Its distinct binding site on DNA gyrase suggests a low probability of cross-resistance with fluoroquinolones.
Fluoroquinolones will likely remain an important class of antibiotics for the treatment of tuberculosis, particularly for multidrug-resistant infections. However, the rising rates of resistance underscore the urgent need for new drugs like this compound.
Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound. Head-to-head clinical trials comparing this compound with current standard-of-care regimens, including those containing fluoroquinolones, will be crucial in determining its future role in the clinical management of tuberculosis.
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroquinolone resistance in Mycobacterium tuberculosis: an assessment of MGIT 960, MODS and nitrate reductase assay and fluoroquinolone cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 8. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. immune-system-research.com [immune-system-research.com]
Assessing the In Vivo Safety and Toxicity of Evybactin in Comparison to Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with favorable safety profiles. Evybactin, a recently discovered DNA gyrase inhibitor, has shown promising activity against Mycobacterium tuberculosis.[1] This guide provides a comparative assessment of the in vivo safety and toxicity of this compound against other notable antibiotics: teixobactin, daptomycin, and linezolid, supported by available experimental data.
Comparative In Vivo Safety and Toxicity Data
The following table summarizes the available quantitative in vivo safety and toxicity data for this compound and selected comparator antibiotics in murine models. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent studies.
| Antibiotic | Animal Model | Route of Administration | Dose | Observation | Result |
| This compound | Mouse | Intraperitoneal | 100 mg/kg | 24 hours | No indications of toxicity observed.[1] |
| Teixobactin | Mouse | Intravenous | 20 mg/kg | Efficacy study | No overt toxicity reported at effective doses.[2] |
| Daptomycin | Mouse | Intravenous | >700 mg/kg | Minimum Lethal Dose | MLD determined to be >700 mg/kg.[3] |
| Rat | Oral | >2000 mg/kg | Minimum Lethal Dose | MLD determined to be >2000 mg/kg.[3] | |
| Linezolid | Mouse | Oral | 1600 mg/kg | LD50 | LD50 determined to be 1600 mg/kg. |
| Rat | Oral | >5000 mg/kg | Minimum Lethal Dose | MLD determined to be >5000 mg/kg. |
Note: LD50 (Median Lethal Dose) is the dose required to kill 50% of the tested population. MLD (Minimum Lethal Dose) is the lowest dose that causes death. A higher LD50 or MLD value generally indicates lower acute toxicity. Data for this compound and Teixobactin is limited to non-lethal dose observations.
Experimental Protocols
The in vivo safety and toxicity of new chemical entities are typically assessed following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol for an acute toxicity study in rodents, based on OECD Guideline 423 (Acute Toxic Class Method).
Objective: To determine the acute toxicity of a substance after a single high-dose exposure.
Animals: Healthy, young adult rodents of a single sex (typically females, as they are often more sensitive), nulliparous and non-pregnant. Animals are acclimated to laboratory conditions before the study.
Housing: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
Procedure:
-
Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available in vitro cytotoxicity data or structure-activity relationships.
-
Administration: The test substance is administered orally by gavage or via the intended clinical route (e.g., intraperitoneal or intravenous injection) to a group of animals (typically 3 per step). The volume administered should not exceed standard limits (e.g., for oral gavage in rodents, 1-2 mL/100g body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.
-
Stepwise Dosing: Depending on the outcome of the initial dose group, the dose for the next group of animals is either increased or decreased according to the guideline's stepwise procedure.
-
Endpoint: The study allows for the determination of a range of lethal doses and the identification of target organs of toxicity. A precise LD50 can be estimated if at least two doses result in mortality between 0% and 100%.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Signaling Pathways and Experimental Workflows
DNA Gyrase Inhibition by this compound
This compound exerts its antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. The enzyme introduces negative supercoils into the DNA, relieving torsional stress. This compound, like quinolone antibiotics, acts as a DNA gyrase poison, trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately cell death.
Caption: Mechanism of DNA gyrase inhibition by this compound, leading to bacterial cell death.
Experimental Workflow for In Vivo Acute Toxicity Assessment
The following diagram illustrates a typical workflow for an acute toxicity study in a rodent model, designed to assess the safety of a new antibiotic like this compound.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Evybactin
Essential guidelines for the safe handling and disposal of the novel antibiotic, Evybactin, to ensure laboratory safety and mitigate environmental contamination.
As a potent, selective antibiotic targeting Mycobacterium tuberculosis, this compound represents a significant advancement in antimicrobial research.[1][2] While specific disposal protocols for this compound have not been officially established, its classification as a peptide-based antibiotic necessitates adherence to rigorous disposal practices for hazardous chemical and antibiotic waste.[3] Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and environmental contamination.[3][4] This guide provides a comprehensive framework for the safe handling and disposal of this compound in research settings, based on established protocols for similar compounds.
Personal Protective Equipment (PPE) and Handling
When working with this compound in its solid (lyophilized) form or in solution, it is imperative to use appropriate Personal Protective Equipment (PPE) to ensure personal safety. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Quantitative Data on this compound
| Property | Value | Source |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis | 0.25 µg/mL | [1] |
| Solubility in water | > 40 mg/mL | [1] |
| Toxicity against human cell lines (HepG2, FaDu, HEK293) | No toxicity observed | [1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols for Waste Management
Disposal of Solid (Lyophilized) this compound:
-
Classification: Treat all unused or expired solid this compound as hazardous chemical waste.
-
Containment: Collect the solid waste in a clearly labeled, sealed container specifically designated for chemical waste.
-
Storage: Store the container in a secure, designated area for hazardous waste.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid this compound in the regular trash or down the drain.[3]
Disposal of this compound Solutions:
-
Classification: All stock and working solutions of this compound must be treated as hazardous chemical waste.[4]
-
Containment: Collect all solutions in a labeled, leak-proof container designated for hazardous chemical waste.[3]
-
Treatment: Do not attempt to neutralize or decontaminate this compound solutions through autoclaving, as this may not be effective for all antibiotics and is not a recommended disposal method for stock solutions.[3][4]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste program. Do not pour this compound solutions down the drain.[3]
Disposal of Contaminated Labware:
-
Solid Waste: Items such as pipette tips, gloves, and other disposable labware that have come into contact with this compound should be considered hazardous chemical waste.[3] These items should be collected in a designated, labeled container and segregated from non-hazardous waste.
-
Empty Vials:
-
Triple-rinse the empty this compound vial with a suitable solvent (e.g., water, given its high solubility).[3]
-
Collect the first rinse as hazardous chemical waste.[3]
-
After triple-rinsing, deface the label on the vial.[3]
-
Dispose of the rinsed vial in accordance with your institution's guidelines for glass or plastic waste.[3]
-
It is crucial for all laboratory personnel to consult their institution's specific waste disposal guidelines and to contact their Environmental Health and Safety department for clarification on any procedures. Adherence to these protocols is essential for maintaining a safe laboratory environment and protecting the ecosystem.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
Personal protective equipment for handling Evybactin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Evybactin, a novel antibiotic candidate. The following procedural guidance is designed to ensure a safe laboratory environment and maintain the integrity of research outcomes. As this compound is a potent DNA gyrase inhibitor that selectively targets Mycobacterium tuberculosis, appropriate precautions for handling biologically active compounds are necessary.[1][2][3]
Personal Protective Equipment (PPE)
Due to its potent biological activity, a comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Powder-free, chemical-resistant. Double-gloving is recommended when handling stock solutions. | Prevents dermal absorption and contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant. | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory Coat | Full-length, buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling powdered this compound or creating aerosols. | Prevents inhalation of the compound. |
| Face Protection | Face Shield | To be used in conjunction with goggles or safety glasses during procedures with a high risk of splashing. | Provides an additional layer of protection for the face. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Reconstitution
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, glassware) for this compound.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust. This compound is noted to be highly hydrophilic, with a solubility of over 40 mg/ml in water.[1]
-
Stock solutions are considered hazardous chemical waste and should be handled accordingly.[4]
Experimental Use
-
Clearly demarcate and label all work areas where this compound is being used.
-
Employ careful pipetting techniques to avoid the generation of aerosols. Mouth pipetting is strictly prohibited.
-
Keep containers of this compound, both in solid and solution form, sealed when not in use.
-
In case of a spill, immediately alert laboratory personnel and follow institutional spill cleanup procedures for potent compounds.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential development of antibiotic resistance.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated hazardous chemical waste container. Do not pour this compound solutions down the drain. Some antibiotics can be destroyed by autoclaving, but this should be verified for this compound, and institutional guidelines must be followed.
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated according to institutional protocols for potent biological compounds.
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound, from preparation to disposal.
Mechanism of Action of this compound
This compound exerts its selective antimicrobial activity by inhibiting DNA gyrase in Mycobacterium tuberculosis.
Caption: The mechanism of action of this compound in Mycobacterium tuberculosis.
References
- 1. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial this compound selectively targets <em>Mycobacterium tuberculosis</em> | BioWorld [bioworld.com]
- 3. This compound is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
